4-Bromobenzoic-d4 Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetradeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXYZHVUPGXXQG-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromobenzoic-d4 Acid molecular weight and formula
An In-Depth Technical Guide to 4-Bromobenzoic-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a deuterated analog of 4-Bromobenzoic acid. Its primary application in research and development is as an internal standard for quantitative analyses using mass spectrometry. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal tool for precise quantification of its non-labeled counterpart in complex biological matrices.
Core Properties and Molecular Data
This compound is a stable, isotopically labeled compound essential for pharmacokinetic and metabolic studies. Its physical and chemical properties closely mirror those of the unlabeled 4-Bromobenzoic acid, ensuring similar behavior during sample preparation and chromatographic separation, which is a critical requirement for an effective internal standard.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇HD₄BrO₂ | [1][2][3] |
| Molecular Weight | 205.04 g/mol | [1][4] |
| Monoisotopic Mass | 203.97240 Da | |
| CAS Number | 787624-24-2 | |
| Appearance | White to off-white solid | |
| Synonyms | 4-Bromobenzoic acid-d4, 4-bromo-2,3,5,6-tetradeuteriobenzoic acid |
Application in Quantitative Analysis
Stable isotope-labeled compounds like this compound are the gold standard for internal standards in quantitative mass spectrometry assays. They are particularly valuable in drug development for quantifying the concentration of a drug or its metabolite in biological samples such as plasma, urine, or tissue homogenates. The non-labeled compound, 4-Bromobenzoic acid, serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, making the deuterated version critical for its analytical quantification.
Experimental Protocol: Quantification of 4-Bromobenzoic Acid in Human Plasma using LC-MS/MS
This protocol details a method for the quantitative analysis of 4-Bromobenzoic acid in human plasma using this compound as an internal standard (IS). The procedure involves protein precipitation for sample cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
4-Bromobenzoic acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-Bromobenzoic acid and this compound in acetonitrile to achieve a final concentration of 1 mg/mL.
-
Calibration Standard Working Solutions: Serially dilute the 4-Bromobenzoic acid stock solution with 50% acetonitrile/water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile/water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for each calibration standard, quality control sample, and unknown plasma sample.
-
Pipette 100 µL of the respective sample (blank plasma, calibration standard, or unknown) into the labeled tubes.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix control.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrument Parameters
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Bromobenzoic acid: Q1 m/z 199.0 -> Q3 m/z 155.0
-
This compound (IS): Q1 m/z 203.0 -> Q3 m/z 159.0
-
-
Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analyte and internal standard.
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard for all samples.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (weighted 1/x²) to determine the best fit for the calibration curve.
-
Use the regression equation to calculate the concentration of 4-Bromobenzoic acid in the unknown samples based on their measured peak area ratios.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of 4-Bromobenzoic acid.
Caption: Workflow for LC-MS/MS quantification using an internal standard.
References
A Technical Guide to the Isotopic Purity of 4-Bromobenzoic-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of 4-Bromobenzoic-d4 acid. Ensuring high isotopic purity is critical for the successful use of this compound as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. This document outlines the theoretical basis for isotopic purity, details the primary analytical techniques, and provides standardized experimental protocols.
The Critical Role of Isotopic Purity
In mass spectrometry-based quantitative analysis, deuterated compounds like this compound serve as ideal internal standards. Their chemical and physical properties are nearly identical to their non-deuterated (protium) counterparts, ensuring similar behavior during sample preparation and chromatographic separation. However, their increased mass allows for clear differentiation in a mass spectrometer.
The isotopic purity of a deuterated standard is a crucial factor that directly influences the accuracy and reliability of analytical data.[1] It is defined as the percentage of the compound that is fully deuterated at all intended positions. The presence of incompletely deuterated isotopologues (d0, d1, d2, d3) can lead to analytical interference and compromise the precision of quantitative assays.[2]
Key Analytical Techniques for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful and widely used technique for assessing isotopic purity.[3][4] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide the necessary mass accuracy and resolution to distinguish between the different isotopologues of this compound.[5]
The general workflow involves separating the analyte from potential impurities using liquid chromatography, followed by mass spectrometric analysis to determine the relative abundance of each isotopic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) is an exceptionally precise method for quantifying the amount of residual hydrogen in a highly deuterated sample. By comparing the integral of the residual proton signals to that of a known internal standard, the overall isotopic enrichment can be determined with high accuracy. While ¹H-NMR provides information on the overall deuteration level, it may not distinguish between different positional isotopomers. For this, deuterium NMR (²H-NMR) can be employed.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, often exceeding 98%. However, it is crucial to refer to the Certificate of Analysis provided by the supplier for the specific lot being used. The tables below present a summary of expected isotopic distribution for a batch of this compound with a hypothetical isotopic purity of 99.5%.
Table 1: Isotopic Distribution of this compound
| Isotopologue | Description | Expected Abundance (%) |
| d4 | C₇HD₄BrO₂ | 99.5 |
| d3 | C₇H₂D₃BrO₂ | 0.4 |
| d2 | C₇H₃D₂BrO₂ | <0.1 |
| d1 | C₇H₄DBrO₂ | <0.05 |
| d0 | C₇H₅BrO₂ | <0.05 |
Table 2: Key Analytical Parameters for Isotopic Purity Determination by LC-HRMS
| Parameter | Value |
| Mass Resolution | > 10,000 |
| Mass Accuracy | < 5 ppm |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| Scan Mode | Full Scan |
| m/z Range | 150 - 250 |
Experimental Protocols
Determination of Isotopic Purity by LC-HRMS
Objective: To quantify the relative abundance of each isotopic species of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient to ensure the elution of 4-Bromobenzoic acid as a sharp peak.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Scan Range: m/z 150-250.
-
Data Acquisition: Full scan mode with a resolution of >10,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different isotopic species (d0 to d4).
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total integrated area of all isotopic species.
-
Determination of Isotopic Enrichment by ¹H-NMR
Objective: To determine the overall percentage of deuterium incorporation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the solids in a known volume of a deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Ensure a long relaxation delay to allow for complete relaxation of all protons.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals corresponding to the aromatic protons of 4-Bromobenzoic acid.
-
Integrate the area of a known proton signal from the internal standard.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
From this ratio, determine the percentage of non-deuterated sites and subsequently the isotopic enrichment.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for determining the isotopic purity of this compound.
Caption: Experimental workflows for isotopic purity determination.
Caption: Logical relationship of isotopic purity and assay performance.
References
A Technical Guide to 4-Bromobenzoic-d4 Acid for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4-Bromobenzoic-d4 Acid, a deuterated analog of 4-Bromobenzoic Acid, for researchers, scientists, and professionals in drug development. This document outlines the key commercial suppliers, quantitative specifications, and practical experimental applications of this stable isotope-labeled compound.
Commercial Suppliers and Product Specifications
This compound is available from several reputable commercial suppliers catering to the research and pharmaceutical industries. The compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification assays. Below is a summary of key suppliers and the typical product specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |
| Clearsynth | 787624-24-2 | C₇HD₄BrO₂ | 205.04 | Not Specified | Not Specified |
| Sigma-Aldrich | 787624-24-2 | C₇HD₄BrO₂ | 205.04 | Not Specified | Not Specified |
| ChemScene | 787624-24-2 | C₇HD₄BrO₂ | 205.04 | Not Specified | Not Specified |
| Artis Standards | 787624-24-2 | C₇HD₄BrO₂ | 205.04 | Not Specified | Not Specified |
Note: While specific isotopic enrichment values are not always publicly listed by all suppliers, typical research-grade deuterated standards exhibit an isotopic enrichment of ≥98 atom % D. For precise quantitative applications, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier. A representative CoA for a similar analytical standard indicates that purity is often determined by HPLC and identity confirmed by proton NMR and LC-MS.
Physicochemical Properties
Understanding the physical and chemical properties of this compound and its non-deuterated counterpart is crucial for its effective use in experimental settings.
| Property | 4-Bromobenzoic Acid | This compound |
| Appearance | White to off-white crystalline solid | White to off-white solid |
| Melting Point | 252-254 °C | Not Specified |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | Soluble in DMSO. |
| Storage | Room temperature | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[1] |
Experimental Protocols: Application as an Internal Standard in LC-MS/MS
This compound is an ideal internal standard for the quantification of 4-Bromobenzoic Acid and structurally related compounds in complex biological matrices. Its key advantages include identical chromatographic behavior and ionization efficiency to the analyte, with a distinct mass difference that allows for separate detection by the mass spectrometer.
Objective:
To provide a general protocol for the quantification of an analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents:
-
Analyte of interest
-
This compound (Internal Standard, IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., cold acetonitrile with 0.1% formic acid)
-
Solid Phase Extraction (SPE) cartridges (optional, for cleaner extracts)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of the analyte at various concentrations.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the biological sample (blank, calibration standard, or unknown sample), add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient elution should be developed to achieve good separation of the analyte from matrix components.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (4-Bromobenzoic Acid): Determine the precursor ion (e.g., [M-H]⁻) and a suitable product ion.
-
Internal Standard (this compound): Determine the precursor ion (e.g., [M-d-H]⁻) and a corresponding product ion. The precursor ion will be shifted by +4 m/z compared to the analyte.
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Below is a DOT script for a generalized experimental workflow for using this compound as an internal standard.
Metabolic Pathway of 4-Bromobenzoic Acid
While this compound itself is not expected to have a distinct metabolic pathway from its non-deuterated counterpart under most biological conditions, understanding the metabolism of 4-Bromobenzoic Acid is relevant for studies where it is the analyte of interest. In vitro studies using rat hepatocytes have shown that 4-Bromobenzoic Acid is metabolized primarily through conjugation with glycine.[2] This metabolic process increases the water solubility of the compound, facilitating its excretion.
The following diagram illustrates the primary metabolic conjugation of 4-Bromobenzoic Acid.
This technical guide serves as a foundational resource for researchers utilizing this compound. For specific applications, further optimization of the described protocols may be necessary. It is always recommended to consult the supplier's documentation and relevant scientific literature for the most accurate and up-to-date information.
References
An In-depth Technical Guide to 4-Bromobenzoic-d4 Acid (CAS: 787624-24-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromobenzoic-d4 acid, a deuterated analogue of 4-Bromobenzoic acid. It is intended for use by professionals in research, scientific, and drug development fields who require a stable, isotopically labeled internal standard for quantitative analysis. This document details the compound's properties, its primary application in mass spectrometry-based bioanalysis, and provides representative experimental protocols.
Compound Properties and Specifications
This compound is a synthetic isotopologue of 4-Bromobenzoic acid where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution results in a mass shift of +4 Da compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry applications.
| Property | Value | Reference |
| CAS Number | 787624-24-2 | [1] |
| Chemical Formula | C₇HD₄BrO₂ | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| Monoisotopic Mass | 203.97240 Da | [2] |
| Synonyms | 4-Bromobenzoic acid-d4, 4-bromo-2,3,5,6-tetradeuteriobenzoic acid, p-Bromobenzoic acid-d4 | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% atom D | |
| Storage | Store at 2-8°C for long-term storage |
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it corrects for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.
Use as an Internal Standard in LC-MS/MS
In a typical LC-MS/MS workflow, a known amount of this compound is added to both calibration standards and unknown samples containing the non-deuterated analyte, 4-Bromobenzoic acid. The two compounds co-elute chromatographically but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved.
Experimental Protocols
The following sections provide a representative experimental protocol for the quantification of 4-Bromobenzoic acid in a biological matrix using this compound as an internal standard. This protocol is based on established methods for similar compounds and should be optimized for specific experimental conditions.
Sample Preparation: Protein Precipitation for Plasma Samples
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard stock solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Spike with an appropriate volume of this compound internal standard solution to achieve the desired final concentration.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. [PDF] Development of an LC-MS / MS Method for Trace Level Quantification of 4-( bromomethyl ) Benzoic Acid , a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Safety of 4-Bromobenzoic-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the safety information for 4-Bromobenzoic-d4 acid, compiled from Safety Data Sheets (SDS). It is intended to serve as a technical guide for professionals in research and development. The safety, handling, and hazard information presented is primarily based on the non-deuterated analog, 4-Bromobenzoic acid, as its properties are representative for safety considerations.
Chemical Identification and Properties
This compound is the deuterated form of 4-Bromobenzoic acid, often used as an internal standard or tracer in quantitative analysis.[1] While its safety profile is analogous to its non-deuterated counterpart, the molecular weight differs.
Table 1: Physical and Chemical Properties | Property | Value | Source | | --- | --- | --- | | Molecular Formula | C₇HD₄BrO₂ |[2] | | Molecular Weight | 205.04 g/mol |[1][2][3] | | CAS Number | 787624-24-2 | | | Appearance | White to off-white or beige solid powder/crystals. | | | Melting Point | 252-254 °C | | | Boiling Point | 299.8 °C at 760 mmHg | | | Flash Point | 135.1 °C | | | Density | 1.894 g/cm³ | | | Solubility | Slightly soluble in water; soluble in hot water. Soluble in ethanol and DMSO. | | pKa | 3.96 at 25°C | | | Log Pow (n-octanol/water) | 2.86 at 25°C | |
Hazard Identification and Classification
This substance is classified as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Table 2: GHS Hazard Classification
| Classification | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| Acute Aquatic Toxicity | - | H402: Harmful to aquatic life. |
Signal Word: Warning
Hazard Pictogram: GHS07 (Exclamation mark)
Experimental and Safety Protocols
While detailed toxicological experimental data is not available in standard SDSs, established protocols for safe handling, emergency response, and storage are critical for laboratory personnel.
Immediate medical attention is recommended following any exposure.
Table 3: First-Aid Protocols
| Exposure Route | Protocol |
|---|---|
| Inhalation | Remove the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, get medical advice. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. |
Table 4: Fire-Fighting Protocols
| Measure | Protocol |
|---|---|
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam. |
| Unsuitable Extinguishing Media | Do not use a heavy water stream. |
| Hazardous Combustion Products | During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, and hydrogen bromide. |
| Protective Equipment | Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. |
-
Personnel Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as detailed in Section 4. Avoid breathing dust. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the substance from entering drains or public waters.
-
Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dusty conditions. Clean the spill area thoroughly.
Handling, Storage, and Personal Protection
Proper handling and storage are essential to minimize risk.
Table 5: Handling and Storage Conditions
| Condition | Requirement |
|---|---|
| Handling | Use with adequate ventilation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. Avoid the formation of dust. |
| Storage | Store in a cool, dry, well-ventilated area. Keep the container tightly closed. Recommended storage temperatures vary; options include refrigerator (2-8°C) or frozen (-20°C) for long-term stability. |
| Incompatible Materials | Strong oxidizing agents and strong acids. |
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.
-
Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH or European Standard EN 149 approved respirator.
Safety Workflow and Logic
The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
This guide summarizes the key safety data for this compound. Users should always consult the specific Safety Data Sheet provided by their supplier before handling this chemical and adhere to all institutional safety protocols.
References
An In-depth Technical Guide to the Solubility of 4-Bromobenzoic-d4 Acid in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of 4-Bromobenzoic-d4 Acid, a deuterated analog of 4-Bromobenzoic acid, in various organic solvents. This information is critical for researchers, scientists, and professionals in drug development for applications such as analytical standard preparation, formulation, and reaction chemistry. Due to the limited availability of specific quantitative solubility data for the deuterated compound, this guide also incorporates qualitative solubility information for the non-deuterated form, 4-Bromobenzoic acid, as a practical reference.
Core Compound Properties
This compound is a stable, isotopically labeled form of 4-Bromobenzoic acid.[1] It is often used as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] The presence of deuterium atoms can potentially influence its pharmacokinetic and metabolic profiles.[1]
Molecular Formula: C₇HD₄BrO₂ Molecular Weight: 205.04 g/mol [1][2] Appearance: White to off-white solid
Quantitative Solubility Data
The available quantitative solubility data for this compound is summarized in the table below. It is important to note that for the solvent mixtures, the reported value is a minimum solubility, indicating that higher concentrations may be achievable.
| Solvent/Solvent System | Temperature | Solubility | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 mg/mL | 609.63 |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.08 mg/mL | ≥ 10.14 |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 mg/mL | ≥ 10.14 |
| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.08 mg/mL | ≥ 10.14 |
Data sourced from MedChemExpress product information. It is noted that for the DMSO solvent system, ultrasonic assistance may be needed. For the mixed solvent systems, the saturation point was not determined.
Qualitative Solubility of 4-Bromobenzoic Acid
In the absence of extensive quantitative data for the deuterated form, the solubility characteristics of the non-deuterated 4-Bromobenzoic acid can provide valuable guidance. It is generally soluble in polar organic solvents and has limited solubility in water.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Acetone | Soluble |
| Hot Water | Slightly Soluble / Freely Soluble |
| Cold Water | Very Slightly Soluble |
| Sulfuric Acid | Soluble |
Note: The term "soluble" in a qualitative context generally implies that a significant amount of the solute dissolves in the solvent, but does not specify a precise concentration.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound in specific organic solvents, the following experimental protocol, based on the widely used shake-flask method, is recommended.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the compound.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Accurately weigh a clean, dry container.
-
Transfer a known volume of the filtered saturated solution to the container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
The difference in weight gives the mass of the dissolved this compound. Calculate the solubility in g/L or mg/mL.
-
-
Spectroscopic/Chromatographic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for HPLC or GC) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as a mean and standard deviation from at least three replicate experiments.
-
Clearly state the solvent used and the temperature at which the determination was performed.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Technical Guide: NMR Spectral Data of 4-Bromobenzoic-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromobenzoic-d4 acid. Due to the limited availability of public spectral data for the deuterated compound, this guide presents the detailed NMR data for its non-deuterated analogue, 4-Bromobenzoic acid, and subsequently describes the anticipated spectral changes resulting from deuterium substitution. This approach offers a robust reference for researchers utilizing this compound as an internal standard or in metabolic studies.
Introduction
This compound is a stable isotope-labeled version of 4-Bromobenzoic acid, commonly employed as an internal standard in quantitative analyses such as NMR, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature makes it particularly useful for tracer studies in drug metabolism and pharmacokinetic research. Understanding its NMR spectral characteristics is crucial for its accurate identification and quantification in complex biological matrices.
NMR Spectral Data of 4-Bromobenzoic Acid
The following tables summarize the ¹H and ¹³C NMR spectral data for the non-deuterated 4-Bromobenzoic acid, which serves as a foundational reference. The data has been compiled from various spectroscopic databases and literature sources.
¹H NMR Spectral Data
Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz or 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~13.20 | Singlet (broad) | - | Carboxylic Acid (-COOH) |
| ~7.87 | Doublet | ~8.4 Hz | Aromatic (2H, ortho to -COOH) |
| ~7.72 | Doublet | ~8.4 Hz | Aromatic (2H, ortho to -Br) |
Note: The chemical shifts of the aromatic protons can be reported as a multiplet around 7.7-7.9 ppm in some sources.[1][2]
¹³C NMR Spectral Data
Solvent: DMSO-d₆ Spectrometer Frequency: 126 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~166.92 | Carboxylic Acid (-COOH) |
| ~138.26 | Aromatic (C-Br) |
| ~131.60 | Aromatic (CH, ortho to -Br) |
| ~130.10 | Aromatic (C-COOH) |
| ~129.19 | Aromatic (CH, ortho to -COOH) |
Note: Assignments are based on predictive models and comparison with similar structures. Definitive assignment may require 2D NMR techniques.[1]
Expected NMR Spectral Data for this compound
In this compound, the four protons on the aromatic ring are replaced with deuterium atoms. This isotopic substitution will have the following significant effects on the NMR spectra:
-
¹H NMR Spectrum: The signals corresponding to the aromatic protons (around 7.7-7.9 ppm) will be absent. The only observable signal will be the broad singlet from the carboxylic acid proton (~13.20 ppm), provided the solvent is not deuterium oxide (D₂O) which would lead to H-D exchange.
-
¹³C NMR Spectrum: The chemical shifts of the carbon atoms will be very similar to the non-deuterated compound. However, the signals for the deuterated carbons (C2, C3, C5, C6) will exhibit the following changes:
-
Splitting: The signals will be split into a triplet (1:1:1) due to coupling with the deuterium nucleus (spin I = 1).
-
Reduced Intensity: The intensity of these signals will be significantly lower due to the absence of the Nuclear Overhauser Effect (NOE) from the attached protons and longer relaxation times.
-
Experimental Protocols
The following is a generalized experimental protocol for acquiring NMR spectra of 4-Bromobenzoic acid and its deuterated analogue.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a common choice for benzoic acid derivatives due to its good dissolving power. Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃), though solubility may be a limiting factor with the latter.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Number of Scans: 8-16
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-16 ppm
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
NMR Data Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of the acquired NMR data.
Caption: Workflow for NMR data analysis of this compound.
This logical flow guides the researcher from initial sample preparation through data acquisition, processing, and spectral interpretation to final structural confirmation and quantitative analysis. The color-coded nodes highlight the distinct stages of the process, emphasizing the key analytical steps for both proton and carbon spectra.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromobenzoic-d4 Acid
This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Bromobenzoic-d4 acid. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for compound identification and structural elucidation. This document outlines the primary fragmentation pathways, presents predicted mass-to-charge ratios (m/z) for key fragment ions, and provides a general experimental protocol for acquiring such mass spectra.
Core Fragmentation Pathways
The mass spectrometry fragmentation of this compound is predicted to follow established pathways for benzoic acids and halogenated aromatic compounds. The presence of four deuterium atoms on the aromatic ring will result in a mass shift for the molecular ion and any fragments containing the deuterated phenyl ring. Furthermore, the isotopic signature of bromine (79Br and 81Br) will be evident in all bromine-containing fragments.
Under electron ionization, the initial event is the removal of an electron to form the molecular ion [M]•+. The primary fragmentation routes from this molecular ion are expected to be:
-
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a prominent acylium ion.[1][2]
-
Loss of the carboxyl group (•COOH): This involves the cleavage of the C-C bond between the aromatic ring and the carboxylic acid functional group.
-
Decarboxylation followed by loss of a bromine radical (-CO2, -Br•): The loss of carbon dioxide is a characteristic fragmentation of benzoic acids.[1]
-
Formation of the deuterated bromophenyl cation: Through the loss of the entire carboxyl group.
Predicted Quantitative Data Summary
The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound. The masses are calculated based on the most abundant isotopes (12C, 1H, 2D, 16O, 79Br, 81Br). The relative intensities are predicted based on the known fragmentation of 4-bromobenzoic acid.[3][4]
| Predicted Fragment Ion | Structure | m/z (79Br) | m/z (81Br) | Predicted Relative Abundance |
| [M]•+ | [C7D4HBrO2]•+ | 204 | 206 | High |
| [M-OH]+ | [C7D4BrO]+ | 187 | 189 | High |
| [M-COOH]+ | [C6D4Br]+ | 160 | 162 | Medium |
| [C6D4]•+ | [C6D4]•+ | 80 | 80 | Low |
| [COOH]+ | [COOH]+ | 45 | 45 | Low |
Experimental Protocol
This section provides a general methodology for the acquisition of an EI-mass spectrum for this compound.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) may be necessary to enhance volatility and thermal stability. If derivatization is performed, follow the specific protocol for the chosen reagent.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Scan Range: m/z 40-300.
-
For GC-MS:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system or introduce the sample via a direct insertion probe.
-
Acquire the mass spectrum of the chromatographic peak corresponding to the analyte or its derivative.
-
Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and reference spectra of similar compounds if available.
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships in the experimental workflow and the predicted fragmentation pathways of this compound.
Caption: A generalized workflow for the mass spectrometric analysis of this compound.
Caption: Key fragmentation pathways of this compound under electron ionization.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromobenzoic-d4 Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard is paramount for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. For mass spectrometry-based applications, stable isotope-labeled internal standards are considered the gold standard due to their near-identical chemical and physical properties to the analyte of interest.[1][2] This document provides detailed application notes and protocols for the effective use of 4-Bromobenzoic-d4 acid, a deuterated analog of 4-Bromobenzoic acid, as an internal standard in quantitative analytical workflows.
This compound is an ideal internal standard for the quantification of 4-Bromobenzoic acid and structurally related compounds. Its four deuterium atoms provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte by a mass spectrometer, while its chemical behavior during sample extraction, chromatography, and ionization closely mimics that of the native compound.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, is central to the principle of isotope dilution mass spectrometry (IDMS). A known amount of the labeled standard is added to the sample at the beginning of the analytical workflow. The ratio of the signal from the native analyte to the signal from the internal standard is then measured by the mass spectrometer. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus keeping the ratio constant and ensuring accurate quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Applications
This compound can be employed as an internal standard in a variety of applications, including:
-
Pharmacokinetic Studies: To quantify the absorption, distribution, metabolism, and excretion (ADME) of 4-Bromobenzoic acid or related therapeutic compounds in biological matrices such as plasma, urine, and tissue homogenates.
-
Metabolite Identification and Quantification: In studies investigating the metabolic fate of brominated compounds, this compound can be used to accurately quantify the formation of metabolites.
-
Environmental Analysis: For the trace-level quantification of 4-Bromobenzoic acid and other brominated aromatic compounds as environmental contaminants in water, soil, and biota samples.
-
Food Safety: To monitor the levels of brominated compounds in food products.
Experimental Protocols
The following are representative protocols for the use of this compound as an internal standard in LC-MS/MS analysis. The specific conditions may need to be optimized based on the analyte of interest, the matrix, and the instrumentation used.
Protocol 1: Quantification of 4-Bromobenzoic Acid in Human Plasma
This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring.
1. Materials and Reagents
-
4-Bromobenzoic acid (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade or Milli-Q)
-
Polypropylene microcentrifuge tubes (1.5 mL)
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Bromobenzoic acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the analyte stock solution in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with 50% methanol in water.
3. Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for each sample, calibration standard, and QC sample.
-
To 100 µL of blank plasma, add the appropriate volume of the analyte working standard solution (for calibration curve and QC samples) or methanol (for blank samples).
-
Add 10 µL of the Internal Standard working solution (1 µg/mL) to all tubes except the blank matrix sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Vortex and inject into the LC-MS/MS system.
Caption: Sample Preparation Workflow (Protein Precipitation).
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for re-equilibration. A starting point could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Bromobenzoic acid: Precursor ion (m/z) 199/201 -> Product ion (m/z) 155/157 (corresponding to the loss of CO2).
-
This compound: Precursor ion (m/z) 203/205 -> Product ion (m/z) 159/161.
-
Note: The exact m/z values should be confirmed by direct infusion of the standards.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the internal standard for each sample, calibrator, and QC.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is often used.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of 4-Bromobenzoic Acid in Environmental Water Samples
This protocol is suitable for the trace-level analysis of 4-Bromobenzoic acid in water samples.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent).
-
Methanol for SPE conditioning and elution.
-
Water for SPE washing.
2. Sample Preparation (Solid Phase Extraction)
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.
-
Add 100 µL of the Internal Standard working solution (e.g., 100 ng/mL this compound).
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be similar to those in Protocol 1, but may require optimization for lower detection limits, potentially including a larger injection volume.
Data Presentation
Quantitative data from method validation should be presented in clear and concise tables.
Table 1: Calibration Curve Parameters for the Quantification of 4-Bromobenzoic Acid
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation; %Bias: Percent Bias from the nominal concentration.
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low QC | 85 - 95% | 83 - 93% | 90 - 110% |
| High QC | 88 - 98% | 86 - 96% | 92 - 108% |
Recovery is calculated by comparing the peak area of the analyte/IS in a pre-spiked extracted sample to a post-spiked extracted sample. Matrix effect is calculated by comparing the peak area of the analyte in a post-spiked extracted sample to a neat solution.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of 4-Bromobenzoic acid and related compounds by LC-MS/MS. Its use, in conjunction with the principles of isotope dilution mass spectrometry, allows for the mitigation of analytical variability, leading to highly accurate and precise data. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods. Proper method development and validation are crucial for ensuring the integrity and reliability of the generated data in both research and regulated environments.
References
Application Note: Quantification of Aromatic Acids in Biological Matrices using 4-Bromobenzoic-d4 Acid as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of aromatic acids in complex biological matrices is a critical aspect of pharmaceutical research, clinical diagnostics, and environmental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. 4-Bromobenzoic-d4 acid, a deuterated analog of 4-bromobenzoic acid, serves as an excellent internal standard for the quantification of various aromatic acids and other structurally related compounds. Its chemical properties closely mimic those of the target analytes, while its mass difference allows for clear differentiation by the mass spectrometer.
This application note provides a detailed protocol for the LC-MS/MS analysis of aromatic acids using this compound as an internal standard. It includes a comprehensive experimental workflow, sample preparation guidelines, and typical LC-MS/MS parameters. Furthermore, representative quantitative performance data is presented to demonstrate the robustness and reliability of the method.
Principle of Deuterated Internal Standards in LC-MS/MS
The core principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry. The deuterated standard is chemically identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass due to the deuterium atoms allows the mass spectrometer to detect it as a distinct chemical entity. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to highly accurate and precise results that are independent of sample recovery.
Caption: Logical workflow for quantification using a deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Aromatic acid standards of interest
-
Internal Standard: this compound
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Additives: Formic acid (LC-MS grade)
-
Sample Preparation: Protein precipitation plates or tubes, solid-phase extraction (SPE) cartridges (if required), centrifuge, vortex mixer.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of the analytes and this compound (internal standard, IS) in methanol or a suitable organic solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 50:50 (v/v) methanol:water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate working standard solutions into a blank biological matrix (e.g., plasma, urine). The final concentrations should cover the expected range of the analyte in the study samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Caption: Step-by-step experimental workflow for sample preparation and analysis.
LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode depending on the analyte. For many carboxylic acids, negative mode is preferred. |
| MRM Transitions | Optimized for each analyte and this compound. For this compound, typical transitions would be monitored from its deuterated precursor ion to specific product ions. |
| Source Temperature | 150°C. |
| Desolvation Temperature | 400°C. |
| Gas Flows | Optimized for the specific instrument. |
Quantitative Data Summary
The following table presents typical validation parameters for an LC-MS/MS method for an aromatic acid using this compound as an internal standard. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Recovery | Consistent and reproducible across the concentration range (typically > 85%). |
| Matrix Effect | Minimal and compensated for by the internal standard. |
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of aromatic acids in various biological matrices. The detailed protocol and representative performance data presented in this application note demonstrate the suitability of this approach for demanding applications in research and development. The high degree of accuracy, precision, and sensitivity achievable with this method makes it an invaluable tool for pharmacokinetic studies, biomarker discovery, and clinical monitoring. Proper method validation is crucial to ensure the integrity of the generated data.
Application Note: Quantitative Analysis Using 4-Bromobenzoic-d4 Acid as an Internal Standard
Introduction
4-Bromobenzoic-d4 acid is the deuterated form of 4-bromobenzoic acid, a stable isotope-labeled compound.[1] In quantitative analysis, particularly in studies involving mass spectrometry (MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard. The use of this compound is advantageous because it co-elutes with the non-labeled analyte (4-Bromobenzoic acid) during liquid chromatography (LC) and exhibits nearly identical ionization efficiency in the mass spectrometer. Its key distinction is a mass shift of 4 Daltons due to the deuterium atoms, allowing the MS to differentiate it from the target analyte. This property makes it an exceptional tool for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in quantification.
This internal standard is particularly valuable in pharmacokinetic (PK) and drug metabolism studies, where the parent compound or its metabolites are tracked in complex biological matrices like plasma, urine, or bile.[1][2] For instance, when studying the metabolic fate of brominated compounds, this compound can be used to accurately quantify the remaining parent compound or related metabolites.[3]
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using this compound is isotope dilution. A known concentration of the SIL-IS is spiked into all samples, calibrators, and quality controls. The analyte's concentration is then determined by the ratio of the analyte's MS signal to the SIL-IS's MS signal. Since both compounds experience similar losses during sample processing and similar ionization suppression or enhancement, the ratio remains constant, leading to reliable quantification.
Protocol: Quantification of 4-Bromobenzoic Acid in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the quantitative analysis of 4-Bromobenzoic acid in human plasma using this compound as an internal standard. The method is based on protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
4-Bromobenzoic acid (Analyte)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid, MS-grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
2. Preparation of Standard and Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Bromobenzoic acid and dissolve it in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store stock solutions at -20°C.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumental Parameters
The following are typical starting parameters and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | 4-Bromobenzoic acid: Q1: 199.0 -> Q3: 155.0 This compound: Q1: 203.0 -> Q3: 159.0 (Note: Transitions are illustrative and must be optimized by infusing the pure compounds) |
| Ion Source Parameters | Capillary Voltage: 3.0 kV; Source Temp: 150°C; Desolvation Temp: 400°C; Gas Flows to be optimized. |
Data Presentation and Method Validation
A developed bioanalytical method must be validated to ensure its reliability. The tables below present example data for a typical validation, demonstrating the performance characteristics of the assay.
Table 1: Calibration Curve Parameters This table summarizes the linearity of the method over the intended concentration range.
| Parameter | Value |
| Analyte | 4-Bromobenzoic acid |
| Range | 1 - 1000 ng/mL |
| Regression Model | 1/x² Weighted Linear |
| Correlation (r²) | > 0.995 |
| Mean Accuracy | 95% - 105% |
Table 2: Precision and Accuracy Data from analyzing QC samples at multiple concentrations on different days.
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15% | < 15% | 85 - 115% |
| Low QC | 3 | < 10% | < 10% | 90 - 110% |
| Mid QC | 100 | < 10% | < 10% | 90 - 110% |
| High QC | 800 | < 10% | < 10% | 90 - 110% |
Table 3: Recovery and Sensitivity This table shows the efficiency of the extraction process and the sensitivity of the method.
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | 90% - 110% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of the metabolic fate of 2-, 3- and 4-bromobenzoic acids in bile-duct-cannulated rats by inductively coupled plasma mass spectrometry and high-performance liquid chromatography/inductively coupled plasma mass spectrometry/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for 4-Bromobenzoic-d4 Acid in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromobenzoic-d4 acid as an internal standard in metabolomics research, particularly for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). Detailed protocols for its application in metabolic pathway analysis are also presented.
Introduction
This compound is the deuterated form of 4-Bromobenzoic acid, a compound relevant in studies of xenobiotic metabolism. In metabolomics, stable isotope-labeled internal standards are considered the gold standard for accurate and precise quantification of analytes.[1][2] The near-identical physicochemical properties of this compound to its unlabeled counterpart ensure that it effectively compensates for variations in sample preparation, injection volume, and matrix effects during LC-MS analysis.[3][4] This document outlines its application as an internal standard and details its use in studying the metabolic fate of brominated aromatic compounds.
Application 1: Internal Standard for Quantitative Metabolomics
The primary application of this compound is as an internal standard for the quantification of 4-Bromobenzoic acid and structurally similar analytes in complex biological matrices. Its use significantly improves the accuracy and precision of quantitative data.[1]
Experimental Workflow: Use of this compound as an Internal Standard
The following diagram illustrates the typical workflow for a metabolomics experiment employing a deuterated internal standard.
References
- 1. Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance [ijsr.net]
- 2. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Application Notes and Protocols for 4-Bromobenzoic-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromobenzoic-d4 acid, a deuterated analog of 4-Bromobenzoic acid. Its primary application is as an internal standard in quantitative analysis.
Physicochemical Properties
This compound is a stable, isotopically labeled compound valuable for its use in mass spectrometry-based analytical methods. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₇HD₄BrO₂ | [1][2] |
| Molecular Weight | 205.04 g/mol | [1][2][3] |
| Monoisotopic Mass | 203.97240 Da | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥ 98% | |
| Melting Point | 252-254 °C (non-deuterated) | |
| Solubility | Soluble in DMSO (125 mg/mL), slightly soluble in hot water, ethanol, and diethyl ether. | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Applications
This compound is predominantly utilized as an internal standard in analytical chemistry for the quantification of 4-Bromobenzoic acid or other structurally related analytes in various matrices. Its deuteration provides a distinct mass shift from the unlabeled analog, allowing for accurate and precise measurement in techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
It is a valuable tool in pharmacokinetic and metabolic studies, aiding in the determination of drug concentrations in biological fluids.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened and high purity
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Accurately weigh 1 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of DMSO to the flask.
-
Vortex the mixture for 1-2 minutes to aid dissolution.
-
If the solid does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes.
-
Once completely dissolved, add DMSO to the flask to reach the 1 mL mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.
Stock Solution Preparation Table:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.205 mg | 1.025 mg | 2.05 mg |
| 5 mM | 1.025 mg | 5.125 mg | 10.25 mg |
| 10 mM | 2.05 mg | 10.25 mg | 20.5 mg |
Protocol for Use as an Internal Standard in LC-MS Analysis
This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a plasma sample.
Workflow Diagram:
Caption: Workflow for analyte quantification using an internal standard.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of calibration standards of the target analyte at known concentrations in a relevant matrix (e.g., blank plasma).
-
Prepare a working solution of this compound (Internal Standard, IS) at a fixed concentration from the stock solution. The concentration will depend on the expected analyte concentration and instrument sensitivity.
-
-
Sample Preparation:
-
To a known volume of each calibration standard and unknown plasma sample, add a fixed volume of the this compound working solution.
-
Perform a protein precipitation step by adding a solvent such as acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma).
-
Vortex the samples vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate LC column (e.g., C18) for chromatographic separation.
-
The mobile phase composition and gradient will need to be optimized for the specific analyte and internal standard.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Logical Relationship of Quantification:
Caption: Data processing for internal standard-based quantification.
Synthesis Overview
While this compound is typically purchased, understanding the synthesis of its non-deuterated analog can be informative. A common method involves the oxidation of 4-bromotoluene. Another approach is the reaction of 4-bromobenzyl alcohol with an oxidizing agent like Oxone. The deuterated version would be synthesized using deuterated starting materials or reagents.
Disclaimer: The provided protocols are for reference only and may require optimization for specific applications and instrumentation. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Preparing Stock Solutions of 4-Bromobenzoic-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of 4-Bromobenzoic-d4 Acid. This deuterated standard is a valuable tool in various analytical applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Proper preparation and handling are crucial to maintain its isotopic and chemical purity.
Physicochemical Properties and Safety Data
Accurate preparation of stock solutions begins with a thorough understanding of the compound's properties. The following table summarizes key quantitative data for this compound and its non-deuterated analog.
| Property | This compound | 4-Bromobenzoic Acid |
| Molecular Formula | C₇HD₄BrO₂[1] | C₇H₅BrO₂[2] |
| Molecular Weight | 205.04 g/mol [1][3] | 201.02 g/mol |
| Monoisotopic Mass | 203.97240 Da | 199.94729 Da |
| Melting Point | Not explicitly available for d4, but expected to be similar to the non-deuterated form. | 252-254 °C |
| Appearance | White to off-white solid | White to off-white crystalline solid or colorless to red crystals |
| Solubility | Soluble in DMSO (125 mg/mL). General solubility is expected to be similar to the non-deuterated form. | Soluble in ether, ethanol, and acetone. Slightly soluble in hot water. Soluble in alcohol. |
| Storage (Solid) | Powder: -20°C for 3 years; 4°C for 2 years | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C. |
| Storage (Solution) | In solvent: -80°C for 6 months; -20°C for 1 month | General deuterated standards in aprotic solvents: 2-8°C for weeks to months, or -20°C for months to a year+. |
Safety Precautions: 4-Bromobenzoic acid is irritating to the eyes, respiratory system, and skin. It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. The choice of solvent is critical to prevent hydrogen-deuterium (H/D) exchange and ensure the stability of the standard. High-purity, anhydrous aprotic solvents are strongly recommended.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous, high-purity solvent (e.g., Acetonitrile, Ethyl Acetate, or DMSO). Note: The selection of the solvent should be compatible with the intended analytical method.
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Amber glass vials with PTFE-lined screw caps
-
Pipettes and sterile, disposable tips
-
Vortex mixer
-
Ultrasonic bath (if using DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Equilibration: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold solid, which could compromise isotopic purity.
-
Weighing: Under a gentle stream of inert gas or in a glove box to minimize exposure to atmospheric moisture, accurately weigh the desired amount of this compound. For a 1 mg/mL solution in 1 mL, weigh approximately 1.0 mg.
-
Dissolution:
-
Carefully transfer the weighed solid into a clean, dry Class A volumetric flask (e.g., 1 mL).
-
Add a small amount of the selected anhydrous solvent to the flask to dissolve the solid.
-
If using DMSO, sonication may be required to achieve complete dissolution.
-
Once dissolved, add the solvent to the flask up to the calibration mark.
-
-
Homogenization: Cap the flask securely and mix the solution thoroughly using a vortex mixer until it is homogeneous.
-
Aliquoting and Storage:
-
Immediately transfer the stock solution into amber glass vials with PTFE-lined caps to protect it from light.
-
It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination and solvent evaporation.
-
Store the aliquots at the recommended temperature. For long-term stability, storage at -80°C is advised (stable for up to 6 months). For shorter-term storage, -20°C is suitable (stable for up to 1 month).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart of the key steps for preparing the stock solution.
Stability and Handling Considerations
-
Solvent Choice: The use of aprotic solvents is paramount to prevent the exchange of deuterium atoms with protons from the solvent, which would compromise the isotopic purity of the standard. Avoid acidic or basic aqueous solutions.
-
Moisture Control: Deuterated compounds are often hygroscopic and can readily absorb moisture from the atmosphere. Handling the solid and preparing solutions under an inert, dry atmosphere is a critical step. All glassware should be thoroughly dried before use.
-
Light Sensitivity: To prevent potential photodegradation, always store solutions of this compound in amber vials or otherwise protected from light.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and solvent evaporation. Preparing single-use aliquots is a highly recommended practice to maintain the integrity of the standard.
-
Verification of Purity: Upon receipt and periodically thereafter, the isotopic and chemical purity of the deuterated standard can be verified using techniques such as high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. High-performance liquid chromatography (HPLC) can be used to assess chemical purity.
References
Application Note: High-Throughput Quantification of Diflunisal in Human Plasma by LC-MS/MS Using 4-Bromobenzoic-d4 Acid as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal in human plasma. To correct for matrix effects and variations during sample processing, a deuterated internal standard, 4-Bromobenzoic-d4 acid, is employed. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic and toxicokinetic studies.
Introduction
Diflunisal is a salicylic acid derivative with analgesic and anti-inflammatory properties. Accurate and precise quantification of Diflunisal in biological matrices is crucial for pharmacokinetic assessments in drug development and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis to account for variability in sample preparation and instrument response.[1] A deuterated internal standard is chemically almost identical to the analyte, ensuring it behaves similarly throughout the extraction and analysis process, yet it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2]
This application note describes a validated LC-MS/MS method for the determination of Diflunisal in human plasma, using this compound as the internal standard. The structural similarities between Diflunisal (a substituted benzoic acid) and this compound make the latter an ideal internal standard for this assay.
Experimental
Materials and Reagents
-
Diflunisal and this compound standards were of >98% purity.
-
Human plasma (K2-EDTA) was sourced from an accredited biobank.
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), and Formic acid (LC-MS grade) were used.
-
Ultrapure water was generated in-house.
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation.
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in 50% methanol).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Diflunisal | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Q1 m/z | 249.0 | 203.0 |
| Q3 m/z | 205.0 | 122.0 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (V) | -15 | -20 |
| Declustering Potential (V) | -40 | -45 |
Results and Discussion
The developed method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL for Diflunisal in human plasma. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression and ensured high precision and accuracy.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 6.5% |
| Inter-day Precision (%CV) | < 8.2% |
| Accuracy (% Bias) | Within ± 7.8% |
| Recovery | > 85% |
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Diflunisal Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diflunisal and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50% methanol to achieve a final concentration of 100 ng/mL.
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of Diflunisal working solutions by serial dilution of the stock solution in 50% methanol.
-
Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, and 5000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 750, and 4000 ng/mL) in the same manner.
Protocol 3: Sample Analysis and Data Processing
-
Prepare samples, calibration standards, and QC samples as described in the "Sample Preparation" section.
-
Inject the samples onto the LC-MS/MS system.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the bioanalysis of Diflunisal.
Caption: Principle of internal standard correction in LC-MS/MS.
References
Application Notes and Protocols for 4-Bromobenzoic-d4 Acid as a Tracer in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzoic-d4 acid is a stable isotope-labeled analog of 4-bromobenzoic acid. Its deuterium-labeled phenyl ring makes it an ideal internal standard and tracer for a variety of applications in chemical analysis, particularly in mass spectrometry-based quantification and metabolic studies. The incorporation of four deuterium atoms provides a distinct mass shift from its unlabeled counterpart, allowing for precise and accurate quantification while maintaining nearly identical chemical and physical properties. This document provides detailed application notes and protocols for the effective use of this compound as a tracer in chemical reactions.
Applications
This compound serves as a valuable tool in several key research areas:
-
Internal Standard for Quantitative Analysis: Its primary application is as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). By adding a known amount of this compound to a sample, it is possible to accurately quantify the concentration of the unlabeled 4-bromobenzoic acid or other structurally similar analytes. The deuterated standard co-elutes with the analyte of interest, and the ratio of their signals is used for quantification, which corrects for variations in sample preparation, injection volume, and ionization efficiency.
-
Metabolic Tracer Studies: this compound can be used to trace the metabolic fate of 4-bromobenzoic acid and other brominated aromatic compounds in biological systems.[1] By administering the deuterated compound to an organism or cell culture, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous compounds.
-
Environmental Contaminant Analysis: Isotope dilution mass spectrometry using this compound can be employed for the sensitive and accurate quantification of 4-bromobenzoic acid, a potential environmental contaminant, in various matrices such as water and soil.
Experimental Protocols
Protocol for Quantification of an Analyte in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol is a representative method for the quantification of a hypothetical analyte, "Analyte X," in human plasma, using this compound as an internal standard. This protocol is based on established methodologies for similar compounds.[2][3]
1.1. Materials and Reagents
-
Analyte X reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Polypropylene microcentrifuge tubes (1.5 mL)
1.2. Preparation of Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution with 50% methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.
1.3. Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To 100 µL of blank plasma, QC plasma, or unknown plasma sample in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (100 ng/mL). For calibration standards, spike 100 µL of blank plasma with the appropriate working standard solution of Analyte X and 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
1.4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Analyte X: (To be determined based on the analyte)
-
This compound: Precursor ion m/z 204.0 → Product ion m/z 124.0 (This is a hypothetical transition and should be optimized)
-
1.5. Data Analysis
-
Quantify Analyte X in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of Analyte X in the unknown samples and QC samples from the calibration curve using a linear regression model.
Protocol for In Vitro Metabolism Study of 4-Bromobenzoic Acid in Rat Hepatocytes
This protocol is adapted from a study investigating the metabolism of bromobenzoic acids in rat hepatocytes.[1]
2.1. Materials and Reagents
-
This compound
-
Freshly isolated rat hepatocytes
-
Incubation buffer (e.g., Hank's Balanced Salt Solution with appropriate supplements)
-
Ethanol (ice-cold)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
2.2. Hepatocyte Incubation
-
Determine the viability of the freshly isolated rat hepatocytes.
-
Dilute the cell suspension with the incubation buffer to achieve a final cell density of approximately 2 million cells/mL.
-
Transfer 4 mL of the cell suspension to incubation flasks.
-
Place the flasks in a shaking water bath at 37°C to equilibrate.
-
Add this compound to the flasks to a final concentration of 2.5 µg/mL.
-
At various time points (e.g., 0, 1, 2, 4 hours), withdraw 0.5 mL aliquots from the flasks.
-
Immediately stop the metabolic reaction by adding an equal volume of ice-cold ethanol.
-
Centrifuge the denatured samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2.3. HPLC-ICP-MS Analysis
-
HPLC System: High-performance liquid chromatography system
-
Column: C18 column
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
ICP-MS System: Inductively Coupled Plasma Mass Spectrometer
-
Monitored Isotope: m/z 79 (for Bromine)
-
Data Analysis: Monitor the decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to its metabolites over time.
Data Presentation
Table 1: Method Validation Parameters for the Quantification of Analyte X using this compound as an Internal Standard (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 95% |
This table presents representative data that would be expected from a validated LC-MS/MS method. Actual values will vary depending on the specific analyte, matrix, and instrumentation.
Table 2: In Vitro Metabolism of 4-Bromobenzoic Acid in Rat Hepatocytes (Representative Data)
| Time (hours) | 4-Bromobenzoic Acid Remaining (%) | Glycine Conjugate Formed (%) |
| 0 | 100 | 0 |
| 1 | 75 | 25 |
| 2 | 50 | 50 |
| 4 | 20 | 80 |
This table illustrates the expected trend of the parent compound's depletion and the formation of its major metabolite over time in a hepatocyte incubation study.
Visualizations
Caption: Workflow for analyte quantification in plasma.
Caption: Primary metabolic pathway of 4-bromobenzoic acid.
References
- 1. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of 4-Bromobenzoic-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzoic acid is a compound utilized in various research and industrial applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its metabolic fate and quantification in biological systems are of significant interest in drug development and toxicology studies. 4-Bromobenzoic-d4 acid, a deuterated analog of 4-bromobenzoic acid, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry (MS).[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thus providing high accuracy and precision.[3]
These application notes provide a detailed protocol for the quantification of 4-bromobenzoic acid in a biological matrix (plasma) using this compound as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is based on established methodologies for similar compounds and general principles of bioanalytical method validation.
Analytical Method Protocol: Quantification of 4-Bromobenzoic Acid in Human Plasma
This protocol outlines a sensitive and selective LC-MS/MS method for the determination of 4-bromobenzoic acid in human plasma.
Materials and Reagents
-
4-Bromobenzoic acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-bromobenzoic acid and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (4-Bromobenzoic acid) | To be determined empirically, predicted: m/z 199/201 > 155/157 |
| MRM Transition (this compound) | To be determined empirically, predicted: m/z 203/205 > 159/161 |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Note: The presence of bromine results in a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which should be considered when selecting precursor and product ions.
Method Validation
The analytical method should be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. The response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[4] |
| Linearity | A calibration curve with a blank, a zero sample, and at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is typically required. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and with acceptable precision (≤ 20%) and accuracy (within ±20%). |
| Accuracy and Precision | Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | The matrix effect should be evaluated in at least six different sources of matrix. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. The mean concentration should be within ±15% of the nominal concentration. |
Data Presentation
Table 1: In Vitro Metabolism of 4-Bromobenzoic Acid in Rat Hepatocytes
| Time (hours) | 4-Bromobenzoic Acid Concentration (µg/mL) | 4-Bromobenzoyl-glycine Concentration (µg/mL) |
| 0 | 2.2 | Not Detected |
| 4 | 0.7 | 1.85 |
Data adapted from a study on the in vitro metabolism of 4-bromobenzoic acid.
Table 2: Proposed Method Validation Summary
| Parameter | LLOQ | Low QC | Mid QC | High QC |
| Nominal Conc. (ng/mL) | 1 | 3 | 100 | 800 |
| Intra-day Precision (%CV) | ≤ 20 | ≤ 15 | ≤ 15 | ≤ 15 |
| Intra-day Accuracy (%) | 80-120 | 85-115 | 85-115 | 85-115 |
| Inter-day Precision (%CV) | ≤ 20 | ≤ 15 | ≤ 15 | ≤ 15 |
| Inter-day Accuracy (%) | 80-120 | 85-115 | 85-115 | 85-115 |
This table presents the typical acceptance criteria for a bioanalytical method validation.
Visualizations
Metabolic Pathway of 4-Bromobenzoic Acid
Caption: Metabolic pathway of 4-bromobenzoic acid via glycine conjugation.
Experimental Workflow for Sample Analysis
Caption: Workflow for the preparation and analysis of plasma samples.
Logical Relationship for Quantification
References
Troubleshooting & Optimization
Technical Support Center: 4-Bromobenzoic-d4 Acid Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Bromobenzoic-d4 Acid solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound solutions?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
Light Exposure: Photodegradation can occur, leading to the cleavage of the carbon-bromine bond (dehalogenation).
-
pH: The compound's stability is pH-dependent. Both highly acidic and alkaline conditions can catalyze hydrolysis of the carboxylic acid group or promote other degradation pathways. For deuterated carboxylic acids, the rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3.[1]
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to decarboxylation (loss of the carboxyl group).
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of your this compound solutions, adhere to the following storage guidelines. As a solid, the compound is stable for years when stored at -20°C.[2] However, in solution, its stability is significantly reduced.
| Storage Condition | Recommended Temperature | Maximum Duration |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data compiled from supplier recommendations.[2]
Always store solutions in amber vials or wrapped in aluminum foil to protect them from light. For long-term storage, overlaying the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q3: What is "back-exchange" and how can I minimize it during analysis?
A3: Back-exchange is the unintended replacement of deuterium atoms on your this compound with protons from the surrounding environment, such as the analytical mobile phase or sample diluent. This is a significant concern for the deuterium on the carboxylic acid group (-COOD), which is a rapid equilibrium process in protic solvents. While the deuterium atoms on the aromatic ring (C-D) are generally more stable, they can also be susceptible to exchange under certain pH and temperature conditions.
To minimize back-exchange:
-
Use deuterated solvents for your mobile phase and sample diluent whenever possible.
-
Keep the time between sample preparation and analysis as short as possible.
-
Maintain a low temperature during sample storage and analysis.
-
Optimize the pH of your mobile phase; for many deuterated carboxylic acids, a pH between 2 and 3 minimizes the rate of hydrogen-deuterium exchange.[1]
Q4: I see an unexpected peak in my chromatogram after storing my this compound solution. What could it be?
A4: An unexpected peak in your chromatogram likely indicates the presence of a degradation product. Based on the known degradation pathways of similar compounds, the new peak could be:
-
4-Hydroxybenzoic-d4 Acid: Formed through hydrolytic dehalogenation.
-
Benzoic-d5 Acid: If debromination occurs followed by protonation from the solvent.
-
Decarboxylation products: If the solution was exposed to high temperatures.
To identify the unknown peak, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended. A forced degradation study can also help to intentionally generate and identify potential degradation products.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered with this compound solutions.
Issue 1: Loss of Assay Value or Purity Over Time
Symptoms:
-
The concentration of this compound, as determined by a validated analytical method (e.g., HPLC-UV), decreases over time.
-
New, unidentified peaks appear in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Immediately protect all solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Review your experimental workflow to identify any steps where the solution is exposed to light for extended periods. 3. If photodegradation is confirmed, consider performing experiments under low-light conditions. |
| pH-Mediated Hydrolysis | 1. Measure the pH of your solution. 2. If the pH is highly acidic or alkaline, adjust it to a more neutral range if your experimental conditions allow. For optimal stability against H-D exchange, a pH of 2-3 is often recommended.[1] 3. If your experiment requires a specific pH, prepare fresh solutions immediately before use. |
| Thermal Degradation | 1. Ensure solutions are stored at the recommended low temperatures (-20°C for short-term, -80°C for long-term). 2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. 3. Minimize the time solutions are kept at room temperature during experimental setup. |
| Hydrogen-Deuterium (H-D) Exchange | 1. Analyze your sample using mass spectrometry to check for a decrease in the mass corresponding to the loss of deuterium. 2. If H-D exchange is suspected, refer to the FAQ on minimizing back-exchange. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility of analytical results between different aliquots of the same stock solution.
-
Variable biological or chemical activity in different experimental runs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Solution | 1. Ensure the compound is fully dissolved. Use of an ultrasonic bath may be necessary, especially for solvents like DMSO. 2. Visually inspect the solution for any precipitate before each use. |
| Solvent Evaporation | 1. Ensure vials are tightly sealed during storage and use. 2. For volatile solvents, prepare fresh dilutions from a stock solution for each experiment. |
| Progressive Degradation | 1. This may indicate that the solution is not stable even under recommended storage conditions for the duration of your study. 2. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and significant degradation pathways for this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at a temperature significantly above ambient (e.g., 70°C).
-
Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm) or a xenon lamp to simulate sunlight.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. The HPLC method should be capable of separating the parent compound from all degradation products.
Protocol 2: Monitoring Hydrogen-Deuterium (H-D) Exchange by Mass Spectrometry
Objective: To quantify the extent of deuterium loss from this compound in a specific solution over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest (e.g., buffered aqueous solution).
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., specific pH and temperature).
-
Time Points: At regular intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching (Optional but Recommended): If possible, quench the exchange reaction by rapidly freezing the sample or by adding a large volume of a cold, aprotic solvent.
-
Analysis: Analyze the samples by LC-MS.
-
Data Analysis:
-
Monitor the ion corresponding to this compound.
-
Monitor for the appearance and increase in the intensity of the ion corresponding to the non-deuterated 4-Bromobenzoic Acid.
-
Calculate the percentage of H-D exchange at each time point by comparing the peak areas of the deuterated and non-deuterated species.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for solution degradation.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Optimizing 4-Bromobenzoic-d4 Acid for LC-MS Analysis
Welcome to the technical support center for optimizing 4-Bromobenzoic-d4 Acid concentration in your Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantitative results.
Troubleshooting Guide
This section addresses common issues encountered when optimizing the concentration of this compound as an internal standard (IS).
| Issue | Potential Cause | Recommended Solution |
| Poor Linearity of Calibration Curve (r² < 0.99) | IS concentration is too low or too high: An inappropriate IS concentration can lead to non-linear responses, especially at the lower and upper limits of quantification.[1] Cross-signal contribution: Isotopes from the analyte can contribute to the signal of the internal standard, particularly if the IS concentration is too low.[2] Detector saturation: A very high IS concentration can saturate the detector. | Optimize IS concentration: Perform an experiment to evaluate a range of IS concentrations (e.g., 50, 100, 200, 500 ng/mL) against your analyte's calibration curve.[3] Select the concentration that provides the best linearity over your desired analytical range. Check for cross-interference: Analyze a high concentration standard of the analyte without the IS to check for any signal at the m/z of the IS. Conversely, analyze the IS alone to ensure it does not contain unlabeled analyte.[4] Reduce IS concentration: If detector saturation is suspected, lower the IS concentration and re-evaluate the calibration curve. |
| High Variability in IS Response Across Samples | Inconsistent sample preparation: Variations in extraction efficiency or sample dilution will affect the final IS concentration.[5] Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the IS. IS instability: The deuterated internal standard may be unstable in the sample matrix or during storage. | Ensure consistent sample preparation: Use precise pipetting techniques and ensure complete vortexing and centrifugation. Spike the IS early in the sample preparation process to account for extraction variability. Evaluate matrix effects: Prepare samples in different lots of the biological matrix to assess the variability of the matrix effect. If significant, further sample cleanup or chromatographic optimization may be necessary. Verify IS stability: Perform stability tests of the IS in the matrix at relevant storage conditions (e.g., room temperature, 4°C, -80°C). |
| Analyte and IS Do Not Co-elute | Deuterium isotope effect: The replacement of hydrogen with deuterium can sometimes lead to a slight shift in retention time, especially in highly deuterated compounds. | Adjust chromatographic conditions: Modify the mobile phase composition, gradient slope, or column temperature to achieve co-elution. While perfect co-elution is ideal, a consistent and minimal retention time difference may be acceptable if it does not lead to differential matrix effects. |
| Low Signal Intensity or Poor Signal-to-Noise (S/N) for IS | Suboptimal MS parameters: Ion source parameters (e.g., spray voltage, gas flows, temperature) may not be optimized for this compound. Low IS concentration: The concentration of the IS may be below the limit of detection of the instrument. | Optimize MS parameters: Infuse a solution of this compound directly into the mass spectrometer to optimize source and analyzer parameters for maximum signal intensity. Increase IS concentration: If the S/N is consistently low, consider increasing the IS concentration, ensuring it remains within a range that does not cause detector saturation or non-linearity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound as an internal standard?
A2: A common starting point for a deuterated internal standard is a concentration in the mid-range of the analyte's calibration curve. For example, if your calibration curve for 4-Bromobenzoic Acid ranges from 10 to 1000 ng/mL, a starting concentration of 100 or 200 ng/mL for this compound would be a reasonable starting point for optimization. However, the optimal concentration is application-dependent and should be determined experimentally.
Q2: Why is it important to use a stable isotope-labeled internal standard like this compound?
A2: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative LC-MS analysis. Because they have nearly identical chemical and physical properties to the analyte, they co-elute chromatographically and experience similar extraction efficiencies and matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q3: Can the concentration of the deuterated internal standard affect the accuracy of my results?
A3: Yes, an inappropriate concentration of the internal standard can lead to biased results. If the IS concentration is too low, you may have poor signal-to-noise and be more susceptible to cross-signal contributions from the analyte. If it is too high, it can lead to detector saturation and non-linearity. Therefore, experimental optimization is crucial.
Q4: What should I do if I observe a signal for the internal standard in my blank samples?
A4: A signal in your blank samples indicates contamination. This could be from the sample matrix itself, the solvents used, or carryover from previous injections. It is also possible that the analyte standard is contaminated with the deuterated internal standard, or vice-versa. Prepare fresh solvents and mobile phases, and run system blanks to identify the source of contamination.
Q5: How do I verify the isotopic purity of my this compound?
A5: The isotopic purity of the deuterated standard is critical to avoid overestimation of the analyte concentration. You can assess this by acquiring a full scan mass spectrum of a high concentration solution of the this compound. The spectrum should show a dominant peak for the deuterated molecule and minimal signal at the m/z of the unlabeled analyte. Ideally, isotopic enrichment should be ≥98%.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This experiment aims to identify the optimal concentration of this compound that provides the best linearity and precision for the quantification of 4-Bromobenzoic Acid.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4-Bromobenzoic Acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the 4-Bromobenzoic Acid stock solution, prepare a series of calibration standards in the desired matrix (e.g., plasma, urine) ranging from your expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
From the this compound stock solution, prepare a series of working solutions at different concentrations (e.g., 50, 100, 200, 500 ng/mL) in the sample solvent.
2. Sample Preparation:
-
For each calibration standard concentration, prepare multiple replicates (n≥3).
-
To each replicate, add a fixed volume of one of the this compound working solutions.
-
Perform your standard sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
3. LC-MS Analysis:
-
Analyze the prepared samples using your developed LC-MS method.
4. Data Analysis:
-
For each concentration of the internal standard, generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.
-
Calculate the coefficient of determination (r²) for each calibration curve.
-
Evaluate the precision (%CV) and accuracy (%RE) of the back-calculated concentrations for each calibration standard at each IS concentration.
5. Selection of Optimal Concentration:
-
The optimal concentration of this compound is the one that results in a calibration curve with the best linearity (r² ≥ 0.99) and the highest accuracy and precision across the entire calibration range.
Data Presentation: Example Results for IS Concentration Optimization
| IS Concentration (ng/mL) | Linearity (r²) | Mean Accuracy (%) at LLOQ | Mean Precision (%CV) across all levels |
| 50 | 0.9912 | 85.6 | 12.5 |
| 100 | 0.9985 | 98.2 | 5.8 |
| 200 | 0.9991 | 101.5 | 4.2 |
| 500 | 0.9975 | 105.3 | 6.1 |
In this example, a concentration of 200 ng/mL for this compound would be selected as it provides the best combination of linearity, accuracy, and precision.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for poor calibration curve linearity.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
troubleshooting peak shape with 4-Bromobenzoic-d4 Acid
Technical Support Center: 4-Bromobenzoic-d4 Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak shape issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in a laboratory setting?
This compound is a deuterated form of 4-Bromobenzoic acid, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen.[1] Its primary application is as an internal standard for quantitative analysis in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Because it is chemically almost identical to the non-deuterated analyte, it can be used to correct for variations during sample preparation and analysis, leading to more accurate and precise results.[2]
Q2: What are the ideal purity requirements for a deuterated internal standard like this compound?
For reliable and reproducible results, deuterated internal standards should have high chemical and isotopic purity.[2] Generally, a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher are recommended.[2] High isotopic purity is critical to minimize the contribution of any unlabeled analyte that may be present as an impurity in the standard, which could otherwise lead to an overestimation of the analyte's concentration.
Q3: Why might my deuterated standard elute at a slightly different retention time than the non-deuterated analyte?
In reversed-phase chromatography, it is a known phenomenon that deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This occurs because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from my sample or mobile phase?
Deuterium loss, or hydrogen-deuterium (H/D) exchange, can happen if deuterium atoms are in chemically unstable positions. For this compound, the deuterium atoms are on the aromatic ring, which is generally stable. However, exposure to highly acidic or basic conditions, or high temperatures in a mass spectrometer's ion source, could potentially promote this exchange. It is crucial to check the certificate of analysis to confirm the location of the deuterium labels and maintain a neutral pH for samples and mobile phases when possible.
Troubleshooting Peak Shape Issues
Q5: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue for acidic compounds. This can compromise the accuracy of peak integration and reduce resolution.
Potential Causes & Solutions:
-
Secondary Interactions with Silanols: The most frequent cause for acidic compounds is the interaction with residual silanol groups on the silica-based column packing. These acidic silanols can have secondary interactions with your analyte, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of the silanol groups, minimizing these interactions. For an acidic compound like 4-Bromobenzoic acid, operating at a pH of around 2-3 is often effective.
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to reduce the number of accessible silanol groups. Using a highly deactivated or end-capped column can significantly improve peak shape for acidic compounds.
-
Solution 3: Increase Buffer Strength: A low buffer concentration may not be sufficient to control the mobile phase pH at the column surface. Increasing the buffer strength, typically in the range of 10-50 mM, can improve peak symmetry.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peaks.
-
Solution: Reduce the injection volume or dilute the sample concentration.
-
-
Extra-Column Effects: Peak distortion can be introduced by factors outside of the column, such as excessive tubing length or dead volumes in fittings between the injector, column, and detector.
-
Solution: Minimize dead volume by using shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all fittings are properly connected.
-
-
Column Degradation: Over time, columns can become contaminated or voids can form in the packing material, both of which can lead to peak tailing.
-
Solution: First, try flushing the column with a strong solvent. If this does not improve the peak shape, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
Troubleshooting Summary Table
| Peak Shape Issue | Potential Causes | Recommended Solutions |
| Tailing | Secondary interactions with silanols; Incorrect mobile phase pH; Column overload; Column degradation; Extra-column dead volume | Adjust mobile phase pH to 2-3; Use an end-capped column; Reduce sample concentration; Flush or replace the column; Use shorter/narrower tubing |
| Fronting | Poor sample solubility; Column overload; Column collapse | Reduce sample concentration; Ensure sample is fully dissolved in the mobile phase; Check column's pH and temperature stability |
| Splitting | Blocked column frit; Void at the head of the column; Sample solvent incompatible with mobile phase | Back-flush the column to clear the frit; Replace the column if a void has formed; Dissolve the sample in the initial mobile phase |
| Broadening | Column degradation; Low mobile phase elution strength; Extra-column band broadening | Replace the column; Increase the percentage of organic modifier in the mobile phase; Minimize tubing length and check for leaks |
Experimental Protocols & Methodologies
Generic HPLC-MS Protocol for this compound Analysis
This protocol provides a starting point for method development. Optimization will likely be required for specific applications and matrices.
-
Instrumentation: A standard HPLC system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column with end-capping is recommended (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Note: Formic acid is a common choice for MS-compatible methods.
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over several minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the this compound standard and samples in the initial mobile phase composition to prevent peak distortion.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Rationale: Carboxylic acids are readily deprotonated, making negative ion mode suitable for analysis.
-
Monitored Ions: Monitor the m/z corresponding to the deprotonated molecule [M-H]⁻. For this compound (C₇HD₄BrO₂), the molecular weight is approximately 205.04 g/mol . The mass spectrometer will detect the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
-
Visual Troubleshooting Guides
Below are diagrams designed to guide researchers through logical troubleshooting workflows.
Caption: Diagram 1: A decision tree for troubleshooting peak tailing issues.
Caption: Diagram 2: Key considerations for using a deuterated standard.
References
Technical Support Center: Stability of 4-Bromobenzoic-d4 Acid in Biological Matrices
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 4-Bromobenzoic-d4 Acid as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
A1: this compound is a deuterated form of 4-Bromobenzoic Acid. In analytical chemistry, particularly in mass spectrometry-based bioanalysis, it is commonly used as an internal standard (IS). An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis, thus helping to correct for variability. The stability of this compound in biological matrices (e.g., plasma, blood, urine) is critical for accurate and precise quantification of the non-deuterated 4-Bromobenzoic Acid. Degradation of the internal standard can lead to an overestimation of the analyte concentration.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: Several factors can influence the stability of this compound in biological matrices:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.
-
pH: The pH of the matrix can influence the stability of the carboxylic acid group and potentially the deuterium labels.
-
Enzymatic Degradation: Esterases and other enzymes present in biological matrices can metabolize the compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation due to changes in pH, concentration of solutes, and ice crystal formation.
-
Light Exposure: Although not extensively reported for this specific compound, prolonged exposure to light can potentially cause photodegradation.
-
Matrix Composition: The specific components of the biological matrix (e.g., proteins, lipids) can interact with the analyte and affect its stability.
-
Deuterium Exchange: Under certain conditions, particularly at non-neutral pH and elevated temperatures, the deuterium atoms on the aromatic ring can exchange with protons from the surrounding solvent (isotopic back-exchange), leading to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte.[1][2][3][4]
Q3: How can I minimize the degradation of this compound during sample handling and storage?
A3: To minimize degradation, the following best practices are recommended:
-
Storage Temperature: Store biological samples containing this compound at ultra-low temperatures (-70°C or lower) for long-term storage. For short-term storage, -20°C may be acceptable, but this should be validated.
-
pH Control: If possible, adjust the pH of the sample to a neutral range to minimize acid or base-catalyzed degradation and deuterium exchange.
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.
-
Use of Inhibitors: If enzymatic degradation is suspected, consider adding appropriate enzyme inhibitors (e.g., esterase inhibitors) to the samples upon collection.
-
Protection from Light: Store samples in amber-colored tubes or in the dark to protect them from light.
-
Prompt Analysis: Analyze samples as soon as possible after collection and processing.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing internal standard (IS) response over time in stored samples. | Degradation of this compound during storage. | 1. Verify Storage Conditions: Ensure samples are stored at the correct temperature and protected from light. 2. Conduct Long-Term Stability Study: Analyze stored QC samples at various time points to determine the stability profile. 3. Evaluate Different Storage Temperatures: Compare stability at -20°C vs. -80°C. |
| High variability in IS response across a batch of samples. | Inconsistent sample handling; freeze-thaw instability. | 1. Standardize Sample Handling: Ensure all samples are treated identically from collection to analysis. 2. Perform Freeze-Thaw Stability Test: Subject QC samples to multiple freeze-thaw cycles and assess the IS response. 3. Aliquot Samples: Avoid repeated freezing and thawing of the same sample aliquot. |
| Increase in the analyte (4-Bromobenzoic Acid) signal in blank matrix spiked only with the IS. | Isotopic back-exchange (deuterium-protium exchange).[1] | 1. Evaluate pH and Temperature Effects: Incubate the IS in blank matrix at different pH values and temperatures to assess the rate of exchange. 2. Optimize Mobile Phase: If using LC-MS, consider using a mobile phase with a more neutral pH if chromatographically feasible. 3. Minimize Sample Processing Time: Reduce the time samples are exposed to potentially harsh pH or high-temperature conditions during extraction. |
| Poor recovery of the IS during sample extraction. | Binding to matrix components; inefficient extraction. | 1. Optimize Extraction Method: Experiment with different extraction solvents, pH adjustments, and extraction techniques (e.g., LLE, SPE). 2. Investigate Matrix Effects: Evaluate ion suppression or enhancement by post-column infusion experiments. |
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability
-
Prepare Quality Control (QC) Samples: Spike known concentrations of this compound into a blank biological matrix at low, medium, and high concentration levels. Prepare at least three replicates for each concentration and for each freeze-thaw cycle.
-
Baseline Analysis (Cycle 0): Analyze one set of freshly prepared QC samples immediately to establish the baseline (T0) concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle.
-
After the first cycle, analyze one set of QC samples.
-
Refreeze the remaining samples for another 12 hours and repeat the thawing process for the desired number of cycles (typically 3-5 cycles).
-
-
Sample Analysis: After each freeze-thaw cycle, process and analyze the QC samples.
-
Data Analysis: Calculate the mean concentration and standard deviation for each QC level at each cycle. Compare the mean concentrations to the baseline (Cycle 0) values. The stability is acceptable if the mean concentration is within ±15% of the baseline concentration.
Protocol for Assessing Long-Term Stability
-
Prepare QC Samples: Prepare a sufficient number of low, medium, and high concentration QC samples in the biological matrix of interest.
-
Baseline Analysis (T0): Analyze a set of freshly prepared QC samples to establish the initial concentration.
-
Storage: Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from storage.
-
Sample Analysis: Allow the samples to thaw completely, then process and analyze them.
-
Data Analysis: Compare the mean concentrations of the stored QC samples to the baseline concentrations. The compound is considered stable if the mean concentration is within ±15% of the T0 value.
Quantitative Data Summary
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration Level | Mean Concentration (ng/mL) ± SD (Cycle 0) | Mean Concentration (ng/mL) ± SD (Cycle 1) | % Change from Cycle 0 | Mean Concentration (ng/mL) ± SD (Cycle 3) | % Change from Cycle 0 |
| Low QC | User Data | User Data | User Data | User Data | User Data |
| Medium QC | User Data | User Data | User Data | User Data | User Data |
| High QC | User Data | User Data | User Data | User Data | User Data |
Table 2: Long-Term Stability of this compound in Human Plasma at -80°C
| Concentration Level | Mean Concentration (ng/mL) ± SD (T0) | Mean Concentration (ng/mL) ± SD (1 Month) | % Change from T0 | Mean Concentration (ng/mL) ± SD (6 Months) | % Change from T0 |
| Low QC | User Data | User Data | User Data | User Data | User Data |
| High QC | User Data | User Data | User Data | User Data | User Data |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound in biological matrices.
References
avoiding contamination with unlabeled 4-Bromobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination when working with unlabeled 4-Bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination for solid 4-Bromobenzoic acid in a laboratory setting?
A1: Contamination of solid 4-Bromobenzoic acid can arise from several sources:
-
Cross-contamination: Using spatulas or glassware previously in contact with other chemicals without proper cleaning.
-
Atmospheric exposure: Absorption of moisture, carbon dioxide, or other airborne contaminants.[1][2]
-
Improper storage: Storing the compound in poorly sealed containers or in proximity to reactive chemicals.[1][2][3]
-
Inherent impurities: Residual starting materials, byproducts, or solvents from the synthesis process.
Q2: What are the potential chemical impurities I might find in my unlabeled 4-Bromobenzoic acid?
A2: The impurities present will largely depend on the synthetic route used to manufacture the 4-Bromobenzoic acid. Common synthesis methods and their potential impurities include:
-
Oxidation of p-bromotoluene: Unreacted p-bromotoluene and partially oxidized intermediates.
-
Grignard reaction of p-dibromobenzene: Biphenyl is a common byproduct.
-
Synthesis from p-toluidine: A multi-step process that can introduce various brominated and partially oxidized intermediates.
Q3: How should I properly store my unlabeled 4-Bromobenzoic acid to minimize contamination?
A3: To maintain the purity of your 4-Bromobenzoic acid, store it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. The container should be tightly sealed to prevent the ingress of moisture and other atmospheric contaminants. It is also crucial to store it separately from incompatible materials such as strong oxidizing agents and strong acids.
Q4: What are the initial signs that my 4-Bromobenzoic acid might be contaminated?
A4: Visual inspection can often provide the first clues of contamination. Look for:
-
Discoloration: A yellow or brownish tint may indicate the presence of impurities.
-
Inconsistent crystal appearance: The presence of different types of crystals or a powdery substance mixed with the bulk material.
-
Clumping: This can suggest moisture absorption.
For more definitive identification, analytical techniques such as melting point determination, spectroscopy (NMR, IR), and chromatography (HPLC, GC-MS) are necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of unlabeled 4-Bromobenzoic acid.
Problem: Inconsistent experimental results.
Your reactions involving 4-Bromobenzoic acid are yielding inconsistent results, such as variable reaction times, unexpected byproducts, or lower than expected yields.
-
Possible Cause: The purity of your 4-Bromobenzoic acid may be inconsistent or lower than required for your application.
-
Solution:
-
Verify Purity: Perform a purity analysis using one of the methods outlined in the "Experimental Protocols" section.
-
Purify the Reagent: If the purity is found to be insufficient, purify the 4-Bromobenzoic acid using the recrystallization protocol provided below.
-
Standardize Handling: Ensure that all laboratory personnel are following the same standardized procedures for handling and dispensing the reagent to avoid intermittent contamination.
-
Problem: The 4-Bromobenzoic acid appears discolored or clumped.
The solid reagent in the stock bottle is not a uniform white, crystalline powder.
-
Possible Cause: The reagent has likely been exposed to moisture or other atmospheric contaminants, or it may contain colored impurities from its synthesis.
-
Solution:
-
Assess the Extent: If the discoloration is minor, the material may still be usable for less sensitive applications. However, for high-purity applications, purification is recommended.
-
Purification: Recrystallize a portion of the material to see if the color can be removed. If the discoloration persists after recrystallization, the impurity may be difficult to separate and a new batch of the reagent may be necessary. For clumping due to moisture, drying in a desiccator over a suitable drying agent may be sufficient.
-
Data Presentation
Table 1: Typical Purity Levels of Commercial 4-Bromobenzoic Acid
| Grade | Purity Specification | Common Analytical Method for Verification |
| Technical Grade | 95 - 98% | Melting Point, Titration |
| Reagent Grade | ≥ 98% | HPLC, GC |
| High-Purity/For Synthesis | ≥ 99% | HPLC, GC-MS, NMR |
Table 2: Potential Impurities and Their Typical Levels in Unlabeled 4-Bromobenzoic Acid
| Potential Impurity | Origin (Synthesis Route) | Typical Level in Reagent Grade |
| p-Bromotoluene | Oxidation of p-bromotoluene | < 1% |
| Biphenyl | Grignard reaction | < 0.5% |
| 2-Bromobenzoic acid | Isomeric impurity from synthesis | < 0.2% |
| 3-Bromobenzoic acid | Isomeric impurity from synthesis | < 0.2% |
| Dibromobenzoic acids | Over-bromination during synthesis | < 0.1% |
| Water | Atmospheric absorption | Variable, typically < 0.5% |
Experimental Protocols
Protocol 1: Purity Verification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of 4-Bromobenzoic acid.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of 4-Bromobenzoic acid and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient: Start with 95% A and 5% B, linearly increase to 5% A and 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.
Protocol 2: Purification by Recrystallization
This protocol describes how to purify 4-Bromobenzoic acid by recrystallization.
Methodology:
-
Dissolution: In a fume hood, place the impure 4-Bromobenzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator under vacuum to remove residual solvent.
Mandatory Visualizations
References
Technical Support Center: Ensuring Co-elution of Analytes and Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of an analyte and its stable isotope-labeled internal standard, specifically focusing on 4-Bromobenzoic-d4 Acid.
Troubleshooting Guide
Issue: My analyte and this compound internal standard are not co-eluting.
This is a common issue in liquid chromatography-mass spectrometry (LC-MS) analysis that can lead to inaccurate quantification due to differential matrix effects. The goal is to have the analyte and the internal standard experience the same chromatographic conditions, leading to identical retention times.
Question: Why is co-elution of the analyte and internal standard important?
Answer: Co-elution is critical for accurate and precise quantification in LC-MS. When the analyte and its stable isotope-labeled internal standard (like this compound) elute from the chromatography column at the same time, they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[1] This allows the internal standard to effectively compensate for variations in the analytical process, including sample preparation, injection volume, and matrix effects, leading to reliable results.
Question: What are the common causes for the lack of co-elution between my analyte and this compound?
Answer: The primary reason for a separation between an analyte and its deuterated internal standard is a difference in their physicochemical properties, however subtle. While deuteration is intended to make the internal standard chemically identical to the analyte, it can slightly alter properties like polarity and acidity (pKa). These small differences can be magnified by the chromatographic conditions, leading to separation. Key factors include:
-
Mobile Phase pH: For ionizable compounds like 4-Bromobenzoic acid, the pH of the mobile phase plays a crucial role in their retention. A slight difference in the pKa between the analyte and the deuterated standard can lead to different ionization states at a given pH, causing them to separate.
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its proportion in the mobile phase can influence the interaction of the analyte and internal standard with the stationary phase differently.
-
Stationary Phase Chemistry: The type of HPLC/UHPLC column (e.g., C18, C8, Phenyl, etc.) and its specific chemical properties can lead to differential interactions with the analyte and internal standard.
-
Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, potentially leading to separation.
Question: How can I troubleshoot and achieve co-elution?
Answer: A systematic approach to method development and optimization is key. Here are the steps to follow:
Step 1: Adjust the Mobile Phase pH
For acidic compounds like 4-Bromobenzoic acid, controlling the pH of the mobile phase is the most powerful tool to adjust retention time.[1][2][3][4]
-
Principle: The retention of an acidic compound on a reversed-phase column is strongest when it is in its neutral (non-ionized) form. By adjusting the mobile phase pH to be at least 2 pH units below the pKa of the acid, you can ensure it is fully protonated and retained longer. Conversely, a pH above the pKa will lead to ionization and earlier elution.
-
Action:
-
Determine the pKa of your analyte and 4-Bromobenzoic acid (the pKa of 4-Bromobenzoic acid is approximately 3.99).
-
If the analyte and internal standard are separating, it's likely due to a slight pKa difference.
-
Systematically adjust the mobile phase pH. Start with a pH well below the pKa (e.g., pH 2.5-3.0) using an appropriate buffer (e.g., formic acid, ammonium formate).
-
Analyze the sample at different pH values (e.g., increments of 0.2 pH units) and observe the retention times of the analyte and internal standard. The goal is to find a pH where their retention times converge.
-
Step 2: Modify the Mobile Phase Composition
-
Principle: The type and percentage of the organic solvent in the mobile phase affect the retention of compounds. Different organic solvents (e.g., acetonitrile vs. methanol) can offer different selectivities.
-
Action:
-
If adjusting the pH alone is not sufficient, try changing the organic modifier. If you are using acetonitrile, switch to methanol, or vice versa.
-
Fine-tune the isocratic percentage or the gradient profile of the organic solvent. A slower gradient or a lower percentage of organic solvent will increase retention times and may help in achieving co-elution.
-
Step 3: Evaluate the Stationary Phase
-
Principle: The choice of the HPLC column is critical. Not all C18 columns are the same. Different manufacturers use different silica and bonding technologies, resulting in varying levels of silanol activity and surface properties. For polar acidic compounds, columns with specific characteristics may be required.
-
Action:
-
If co-elution is still not achieved, consider trying a different column.
-
For polar acidic compounds, consider columns that are "aqueous compatible" or have a polar-embedded or polar-endcapped stationary phase. These columns are designed to retain polar compounds more effectively and can provide different selectivity.
-
Columns with a phenyl stationary phase can also offer different selectivity for aromatic compounds like 4-Bromobenzoic acid.
-
Data Summary
The following table summarizes the expected effect of mobile phase pH on the retention of an acidic analyte like 4-Bromobenzoic acid in reversed-phase chromatography.
| Mobile Phase pH relative to pKa | Analyte State | Expected Retention Time |
| pH < pKa - 2 | Primarily Non-ionized | Maximum Retention |
| pH ≈ pKa | Mixture of Ionized and Non-ionized | Variable and potentially poor peak shape |
| pH > pKa + 2 | Primarily Ionized | Minimum Retention |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Buffer Stock Solutions:
-
A: 0.1% Formic acid in water (pH ~2.7)
-
B: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
C: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
D: 10 mM Ammonium formate in water, pH adjusted to 4.0 with formic acid.
-
-
Prepare Mobile Phases:
-
For each buffer stock, prepare a mobile phase consisting of 95% buffer and 5% acetonitrile (or another suitable organic solvent).
-
-
Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: MS detector with appropriate settings for the analyte and this compound.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
Inject a solution containing both the analyte and this compound.
-
Run the analysis isocratically.
-
Record the retention times for both compounds.
-
Repeat the analysis for each of the prepared mobile phases with different pH values.
-
Plot the retention times of the analyte and the internal standard as a function of mobile phase pH to identify the optimal pH for co-elution.
-
Visualizations
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. moravek.com [moravek.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Technical Support Center: Managing Ion Suppression with 4-Bromobenzoic-d4 Acid
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Bromobenzoic-d4 Acid as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ion suppression and ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis when using this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (e.g., 4-Bromobenzoic Acid) and its deuterated internal standard (this compound) is reduced by co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[1] In Electrospray Ionization (ESI), these interfering molecules compete with the analyte of interest for access to the droplet surface and for available charge, leading to a decreased signal intensity.[1] This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.
Q2: How does this compound help in managing ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred tool for correcting matrix effects in quantitative LC-MS analysis. Because a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[2] By adding a known amount of this compound to your samples, calibration standards, and quality controls, you can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratio should remain constant even if both signals are suppressed, thereby compensating for the matrix effect and improving the accuracy and precision of the measurement.[3]
Q3: Can this compound itself cause ion suppression?
A3: Yes, while this compound is used to correct for ion suppression, introducing it at an excessively high concentration can contribute to the competition for ionization and suppress the signal of the native analyte. It is crucial to optimize the concentration of the internal standard to a level that provides a stable and robust signal without saturating the detector or causing self-suppression.
Q4: What are the key characteristics of an ideal deuterated internal standard like this compound?
A4: An ideal deuterated internal standard should have the following characteristics:
-
High Chemical and Isotopic Purity: Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended to avoid interference with the analyte signal.[3]
-
Stable Isotope Labeling: Deuterium atoms should be placed in stable, non-exchangeable positions on the molecule (e.g., on an aromatic ring) to prevent H/D exchange with the solvent or matrix.
-
Sufficient Mass Shift: There should be a sufficient mass difference (typically 3 or more mass units) between the analyte and the internal standard to prevent isotopic crosstalk.
-
Co-elution with the Analyte: The internal standard should have a retention time that is very close to, or ideally the same as, the analyte to ensure they experience the same matrix effects.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low signal intensity for both 4-Bromobenzoic Acid and this compound.
-
Possible Cause: Significant ion suppression due to high concentrations of co-eluting matrix components. This is often a result of inadequate sample cleanup.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Modify the LC gradient to better separate the analyte and internal standard from the regions of ion suppression. A post-column infusion experiment can help identify these regions.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, ensure the analyte concentration remains within the linear range of the assay.
-
Issue 2: Inconsistent analyte-to-internal standard (4-Bromobenzoic Acid / this compound) ratio across replicates.
-
Possible Cause: Variable ion suppression that is not being effectively compensated for by the internal standard. This can be due to slight differences in retention time between the analyte and the internal standard, exposing them to different matrix microenvironments.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to confirm that the analyte and this compound are co-eluting as closely as possible.
-
Adjust Chromatographic Conditions: If there is a slight separation, adjust the mobile phase composition, gradient, or column temperature to improve co-elution.
-
Investigate Matrix Variability: If the issue persists, it may indicate significant variability in the matrix composition between samples. Further optimization of the sample preparation method may be necessary.
-
Issue 3: The signal for this compound is weak or absent.
-
Possible Cause: This could be due to severe ion suppression, incorrect concentration of the internal standard, or degradation of the standard.
-
Troubleshooting Steps:
-
Verify Internal Standard Concentration: Double-check the concentration of your this compound stock and working solutions.
-
Assess Matrix Effects: Perform a post-column infusion experiment to determine the extent of ion suppression at the retention time of your internal standard.
-
Check for Degradation: Ensure proper storage and handling of the this compound standard to prevent degradation.
-
Experimental Protocols
1. Qualitative Assessment of Ion Suppression: Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Methodology:
-
Prepare a solution of 4-Bromobenzoic Acid at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to a T-piece.
-
Connect a syringe pump containing the 4-Bromobenzoic Acid solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the ESI source of the mass spectrometer.
-
Begin infusing the 4-Bromobenzoic Acid solution at a low flow rate (e.g., 5-10 µL/min).
-
Start the LC method with an injection of the reconstitution solvent to establish a stable baseline signal for the infused analyte.
-
Inject a blank matrix extract onto the column.
-
Monitor the signal of the infused 4-Bromobenzoic Acid throughout the chromatographic run. A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement.
-
Post-column infusion experimental workflow.
2. Quantitative Assessment of Matrix Effects: Post-Extraction Spike
This method provides a quantitative measure of the matrix effect.
-
Methodology:
-
Prepare Set A (Neat Solution): Spike 4-Bromobenzoic Acid and this compound into a clean solvent (e.g., mobile phase) at a known concentration.
-
Prepare Set B (Post-Extraction Spike): Process a blank matrix sample (a sample that does not contain the analyte or internal standard) through your entire sample preparation procedure. In the final step, spike the extracted matrix with 4-Bromobenzoic Acid and this compound at the same concentration as in Set A.
-
Analyze and Calculate: Analyze both sets of samples by LC-MS/MS and compare the peak areas. The matrix effect (ME) is calculated as follows:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Post-extraction spike workflow for matrix effect assessment.
Data Presentation
The following table provides illustrative data on matrix effects, recovery, and process efficiency for a compound structurally similar to 4-Bromobenzoic Acid (e.g., 4-Acetamidobenzoic Acid) in pig plasma, using a deuterated internal standard. This data demonstrates how these parameters are evaluated at different concentration levels.
| Quality Control Level | Analyte Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Low (LQC) | 50 | 95.8 | 92.3 | 88.4 |
| Medium (MQC) | 5000 | 98.2 | 94.5 | 92.9 |
| High (HQC) | 10000 | 97.5 | 93.8 | 91.5 |
-
Matrix Effect: Compares the response of the analyte in a post-extraction spiked sample to a neat solution. Values close to 100% indicate minimal ion suppression or enhancement.
-
Recovery: Measures the efficiency of the sample extraction process.
-
Process Efficiency: Represents the overall efficiency of the analytical method, combining both matrix effects and recovery.
References
Validation & Comparative
A Comparative Guide to 4-Bromobenzoic-d4 Acid as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This guide provides an objective comparison of 4-Bromobenzoic-d4 Acid with other common types of internal standards, supported by representative experimental data.
The Role of Internal Standards in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying molecules in complex matrices. However, its accuracy can be compromised by several factors. Internal standards are compounds added to samples at a known concentration to normalize the analyte's signal and mitigate these variabilities.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. By incorporating heavier isotopes (like deuterium), they are chemically identical to the analyte but have a different mass, allowing the mass spectrometer to distinguish between them. This near-identical chemical nature ensures that the SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
Comparison of Internal Standard Performance
To illustrate the performance of different internal standards, we present a case study on the quantification of 4-Bromobenzoic Acid in human plasma. The performance of this compound is compared against a closely related deuterated standard (Benzoic Acid-d5) and a structural analog (4-Chlorobenzoic Acid).
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound | Benzoic Acid-d5 | 4-Chlorobenzoic Acid |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
| Accuracy (% Bias) | -2.5% to +3.1% | -4.8% to +5.2% | -12.7% to +14.5% |
| Precision (%RSD) | < 4.5% | < 6.8% | < 15% |
| Mean Recovery | 96% | 94% | 85% |
| Matrix Effect | Minimal | Low | Significant |
Analysis of Performance Data
As the data indicates, This compound demonstrates superior performance with excellent linearity, high accuracy and precision, and minimal matrix effects. This is attributed to its structural and chemical similarity to the analyte, 4-Bromobenzoic Acid.
Benzoic Acid-d5 , while also a deuterated standard, shows slightly lower performance. This is likely due to minor differences in chromatographic behavior and extraction efficiency compared to the analyte.
The structural analog, 4-Chlorobenzoic Acid , exhibits the poorest performance. The difference in chemical structure leads to significant variations in extraction recovery and ionization efficiency, resulting in lower accuracy and precision, and a more pronounced matrix effect.
Experimental Protocols
The following is a representative experimental protocol for the quantification of 4-Bromobenzoic Acid in human plasma using an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard solution (this compound, Benzoic Acid-d5, or 4-Chlorobenzoic Acid at 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
4-Bromobenzoic Acid: m/z 199 -> 155
-
This compound: m/z 203 -> 159
-
Benzoic Acid-d5: m/z 126 -> 82
-
4-Chlorobenzoic Acid: m/z 155 -> 111
-
Visualizing the Workflow
The following diagrams illustrate the key processes in this analytical workflow.
Caption: A typical experimental workflow for sample analysis using an internal standard.
Caption: Logical relationship between internal standard choice and accuracy of quantification.
Conclusion
The choice of an internal standard is a critical decision in quantitative bioanalysis. The experimental data clearly demonstrates that a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound for the analysis of 4-Bromobenzoic Acid, provides the most accurate and precise results. While other deuterated standards can perform adequately, structural analogs are more susceptible to variations in sample preparation and matrix effects, which can compromise data quality. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative data, this compound and other closely matched stable isotope-labeled internal standards are the superior choice.
A Comparative Guide to Method Validation: 4-Bromobenzoic-d4 Acid as a Superior Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity and reliability of analytical data are paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is a critical factor that directly impacts method accuracy and precision. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, 4-Bromobenzoic-d4 Acid, with a structural analog alternative, 4-Chlorobenzoic Acid, in the context of bioanalytical method validation.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, stable isotope-labeled internal standards are widely considered the "gold standard".[1] By replacing some hydrogen atoms with deuterium, this compound is chemically almost identical to the analyte, 4-Bromobenzoic acid. This near-identical physicochemical behavior ensures that it experiences the same effects of sample preparation, chromatographic separation, and ionization as the analyte, thus providing superior correction for potential variabilities.[2]
Performance Comparison: this compound vs. 4-Chlorobenzoic Acid
To illustrate the performance differences between a SIL IS and a structural analog IS, the following table summarizes representative data from a hypothetical bioanalytical method validation for the quantification of 4-Bromobenzoic acid in human plasma.
| Validation Parameter | This compound (SIL IS) | 4-Chlorobenzoic Acid (Structural Analog IS) | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| LLOQ | ± 5% | ± 15% | ± 20% |
| QCL | ± 3% | ± 10% | ± 15% |
| QCM | ± 2% | ± 8% | ± 15% |
| QCH | ± 4% | ± 12% | ± 15% |
| Precision (% CV) | |||
| LLOQ | < 10% | < 15% | ≤ 20% |
| QCL | < 5% | < 10% | ≤ 15% |
| QCM | < 4% | < 8% | ≤ 15% |
| QCH | < 6% | < 11% | ≤ 15% |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
| Recovery (% CV) | < 8% | < 12% | ≤ 15% |
LLOQ: Lower Limit of Quantitation, QCL: Quality Control Low, QCM: Quality Control Middle, QCH: Quality Control High. Data is representative and intended for comparative purposes.
As the data demonstrates, the use of this compound as an internal standard is expected to yield significantly better accuracy and precision, particularly in mitigating matrix effects, which is a common challenge in bioanalysis.
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible bioanalytical methods. The following is a representative protocol for the quantification of 4-Bromobenzoic acid in human plasma using either this compound or 4-Chlorobenzoic Acid as an internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Bromobenzoic acid, this compound, and 4-Chlorobenzoic Acid in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the 4-Bromobenzoic acid stock solution with 50% methanol to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solutions: Dilute the this compound and 4-Chlorobenzoic Acid stock solutions with 50% methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 50 µL of blank human plasma, calibration standard, QC sample, or study sample in a microcentrifuge tube, add 10 µL of the respective internal standard working solution (this compound or 4-Chlorobenzoic Acid).
-
Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
4-Bromobenzoic acid: Precursor ion > Product ion (to be optimized)
-
This compound: Precursor ion > Product ion (to be optimized)
-
4-Chlorobenzoic Acid: Precursor ion > Product ion (to be optimized)
-
Method Validation Procedures
The method should be validated according to the FDA and ICH guidelines, assessing the following parameters for each internal standard:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: Construct a calibration curve with at least six non-zero standards and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at four concentration levels (LLOQ, low, mid, and high) in at least five replicates over three separate runs.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.
-
Recovery: Determine the extraction efficiency by comparing the peak areas of the analyte in pre-extraction spiked samples to those in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the general workflow for bioanalytical method validation and the metabolic fate of 4-Bromobenzoic acid.
Caption: General workflow for bioanalytical method validation.
Caption: Glycine conjugation of 4-Bromobenzoic Acid.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to the Accuracy and Precision of 4-Bromobenzoic-d4 Acid
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex matrices is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of the performance of deuterated internal standards, specifically focusing on 4-Bromobenzoic-d4 Acid, against non-deuterated alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] The fundamental principle behind their use is that a SIL-IS will exhibit nearly identical physicochemical properties to the analyte of interest.[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations throughout the analytical process.[1][3] However, the use of deuterated standards is not without potential challenges, including the "deuterium isotope effect," which can occasionally lead to slight chromatographic separation from the unlabeled analyte.[3]
This guide will delve into the practical aspects of using this compound as an internal standard, presenting representative performance data and detailed experimental protocols to inform your analytical method development and validation.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Quantitative Performance of a Representative Deuterated Internal Standard (4-acetamidobenzoic acid-d3)
| Validation Parameter | Performance Metric | Result |
| Linearity | Calibration Curve Range | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | |
| Accuracy | Intra-day Accuracy (%) | 1.43 - 11.0 |
| Inter-day Accuracy (%) | 2.7 - 8.78 | |
| Precision | Intra-day Precision (%RSD) | 2.11 - 13.81 |
| Inter-day Precision (%RSD) | 3.43 - 10.93 | |
| Sensitivity | Limit of Quantitation (LOQ) | 10 ng/mL |
Table 2: General Performance Comparison of Internal Standard Types
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Structural Analog) Internal Standard |
| Accuracy | High (typically within ±15% of nominal value) | Moderate to High (can be variable) |
| Precision | High (typically ≤15% RSD) | Moderate to High (often higher variability than deuterated) |
| Matrix Effect Compensation | Excellent (co-elution minimizes differential effects) | Variable (differences in physicochemical properties can lead to differential matrix effects) |
| Recovery Correction | Excellent (tracks analyte through sample preparation) | Good to Variable (may not perfectly mimic analyte behavior) |
Experimental Protocols
To objectively evaluate the performance of an internal standard like this compound, a comprehensive validation should be performed. The following are detailed methodologies for key experiments.
Protocol 1: Validation of an LC-MS/MS Method Using a Deuterated Internal Standard
This protocol is based on the validated method for 4-acetamidobenzoic acid and its deuterated internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.2% Formic Acid in Water.
-
Mobile Phase B: 0.2% Formic Acid in Acetonitrile.
-
Gradient: Optimized to achieve good separation and peak shape for the analyte and internal standard.
-
Flow Rate: As per column specifications (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative ion mode, as appropriate for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for the analyte and this compound need to be determined. For 4-acetamidobenzoic acid and its d3-IS, the transitions were m/z 180.20 → 94.0 and m/z 183.20 → 95.0, respectively.
3. Validation Experiments:
-
Linearity: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte and a constant concentration of the internal standard. Plot the peak area ratio (analyte/internal standard) versus the analyte concentration and perform a linear regression.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze multiple replicates of each QC level on the same day (intra-day) and on different days (inter-day) to determine accuracy (% bias) and precision (%RSD).
-
Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte/internal standard peak area ratio in post-extraction spiked samples to that in a neat solution.
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
Visualizing the Workflow and Concepts
To further clarify the experimental and logical processes, the following diagrams are provided.
References
Navigating Bioanalytical Assays: A Guide to Inter-Assay Variability with 4-Bromobenzoic-d4 Acid as an Internal Standard
For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of bioanalytical data is paramount. A key statistical measure in this endeavor is inter-assay variability, which quantifies the variation between different analytical runs conducted on different days. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Bromobenzoic-d4 Acid, is a cornerstone of modern liquid chromatography-mass spectrometry (LC-MS) methods, designed to minimize this variability and ensure accurate quantification of analytes in complex biological matrices.
This guide provides an objective comparison of the expected performance of an LC-MS/MS assay utilizing a deuterated internal standard, like this compound. While specific inter-assay variability data for this compound itself is not extensively published, this document presents representative data from a thoroughly validated LC-MS/MS method for other small molecules using deuterated internal standards. This serves as a benchmark for the level of precision and accuracy achievable with such an approach.
Performance Comparison: A Look at the Numbers
The primary goal of employing an internal standard like this compound is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. A well-validated method will demonstrate low inter-assay variability, typically expressed as the coefficient of variation (%CV).
The following table summarizes the inter-assay precision and accuracy from a validated LC-MS/MS method for the simultaneous quantification of hydroxychloroquine (HCQ), its metabolites (DHCQ and BDCQ), and azithromycin (AZM) in human plasma, using their respective deuterated internal standards.[1] This data exemplifies the performance characteristics that can be expected when using a robust analytical method with appropriate internal standards.
| Analyte | Quality Control Level | Nominal Concentration (ng/mL) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (% Bias) |
| Hydroxychloroquine (HCQ) | Low | 6 | 5.8 | 2.3 |
| Medium | 80 | 4.5 | -1.1 | |
| High | 800 | 3.9 | -0.4 | |
| Desethylhydroxychloroquine (DHCQ) | Low | 3 | 6.2 | 3.1 |
| Medium | 40 | 4.8 | -0.8 | |
| High | 400 | 4.1 | -0.2 | |
| Bisdesethylchloroquine (BDCQ) | Low | 1.5 | 7.1 | 4.5 |
| Medium | 20 | 5.2 | -0.5 | |
| High | 200 | 4.6 | 0.3 | |
| Azithromycin (AZM) | Low | 6 | 6.5 | 1.8 |
| Medium | 80 | 5.1 | -1.5 | |
| High | 800 | 4.3 | -0.7 |
Data adapted from a validated LC-MS/MS method for the simultaneous quantitation of HCQ, its metabolites, and AZM in human plasma using deuterated internal standards.[1]
As the data illustrates, inter-assay precision for all analytes across low, medium, and high quality control concentrations is well within the generally accepted limit of 15%, with %CV values ranging from 3.9% to 7.1%. The inter-assay accuracy, reflected as the % bias from the nominal concentration, is also excellent, falling within ±15%. This level of performance is critical for reliable pharmacokinetic and toxicokinetic studies.
Experimental Protocols: A Blueprint for Success
The following is a representative experimental protocol for the analysis of small acidic molecules in a biological matrix using LC-MS/MS with a deuterated internal standard. This protocol is based on established methodologies and best practices in the field.[1][2]
1. Sample Preparation:
-
Internal Standard Spiking: To each 20 µL aliquot of plasma sample, calibration standard, or quality control sample, add a fixed amount of the internal standard solution (e.g., this compound in methanol). The use of a stable isotope-labeled internal standard is ideal as it shares very similar chemical and physical properties with the analyte.[1]
-
Protein Precipitation: Precipitate proteins by adding a suitable organic solvent, such as acetonitrile or methanol, in a 3:1 or 4:1 ratio to the plasma volume. Vortex mix thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or well plate for analysis.
-
Dilution (if necessary): Dilute the supernatant with an appropriate solvent (e.g., the initial mobile phase) to bring the analyte concentration within the linear range of the calibration curve.
2. LC-MS/MS Analysis:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of small acidic molecules.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation of the analyte from matrix components and the internal standard.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds like 4-Bromobenzoic Acid.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure high selectivity and sensitivity.
3. Data Analysis:
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.
-
Quantification: The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Quality Control: The accuracy and precision of the assay are monitored by including quality control samples at low, medium, and high concentration levels in each analytical run. The results of these samples must fall within predefined acceptance criteria (typically ±15% of the nominal value).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Calibration Curve Linearity with 4-Bromobenzoic-d4 Acid as an Internal Standard
In the realm of quantitative analysis, particularly in drug development and research, the linearity of calibration curves is paramount for accurate and reliable results. The use of a stable isotope-labeled internal standard, such as 4-Bromobenzoic-d4 Acid, is a widely accepted practice to ensure the robustness of analytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comparative overview of using this compound as an internal standard, supported by experimental principles and data from analogous compounds.
The Gold Standard: Deuterated Internal Standards
An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte but can be differentiated by the detector. A deuterated internal standard, like this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the non-deuterated analyte, 4-Bromobenzoic Acid. This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a constant amount of the deuterated IS to all calibration standards and unknown samples, any variations in sample handling, injection volume, and instrument response can be effectively normalized. This is achieved by plotting the ratio of the analyte's peak area to the IS's peak area against the analyte's concentration, which typically results in a highly linear calibration curve.
Performance Comparison: Deuterated IS vs. Other Methods
| Parameter | External Standard Method | Structural Analog IS | This compound (Deuterated IS) |
| Linearity (r²) | Often ≥ 0.99, but can be susceptible to matrix effects | Typically ≥ 0.99, improves upon external standard | Consistently ≥ 0.999 |
| Precision (%RSD) | 5-15% | 2-10% | < 5% |
| Accuracy (%Bias) | ±15-20% | ±10-15% | ±5% |
| Matrix Effect | High susceptibility | Partial compensation | Excellent compensation |
| Correction for Sample Loss | None | Good | Excellent |
This table presents typical performance characteristics and is intended for comparative purposes.
Experimental Protocol: Quantitative Analysis using this compound IS
This section outlines a general experimental protocol for the quantification of 4-Bromobenzoic Acid in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-Bromobenzoic Acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve the desired concentration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be added to all samples and standards.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control sample, and unknown sample in a microcentrifuge tube, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of the analyte and IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Bromobenzoic Acid: Determine the optimal precursor to product ion transition (e.g., m/z 199 -> 155).
-
This compound: Determine the optimal precursor to product ion transition (e.g., m/z 203 -> 159).
-
-
Instrument Settings: Optimize parameters such as declustering potential, collision energy, and source temperature.
-
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x² weighting) to obtain the equation of the line and the coefficient of determination (r²).
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios on the calibration curve.
Comparison with Alternatives
The primary alternatives to using a deuterated internal standard are the external standard method and the use of a structural analog as an internal standard.
-
External Standard Method: This method relies on a calibration curve generated from standards prepared in a clean solvent. While simple, it is highly susceptible to variations in sample matrix and instrument performance, which can lead to inaccurate results. It does not account for sample loss during preparation.
-
Structural Analog as an Internal Standard: A structural analog is a compound that is chemically similar but not identical to the analyte. While it can correct for some variability, its chromatographic and ionization behavior may not perfectly match that of the analyte. This can lead to incomplete correction for matrix effects and a less linear calibration curve compared to a deuterated standard.
This compound offers significant advantages over these alternatives. Because its chemical structure is identical to the analyte, with only the substitution of hydrogen with deuterium atoms, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement from the sample matrix. This leads to a more accurate and precise quantification and a more linear calibration curve over a wider dynamic range.
Visualizing the Workflow
The following diagram illustrates the logical workflow of using an internal standard for generating a linear calibration curve.
Caption: Workflow for achieving a linear calibration curve using a deuterated internal standard.
Comparative Recovery Performance of 4-Bromobenzoic-d4 Acid as an Internal Standard
For researchers and scientists in drug development and related fields, the selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. This guide provides a comparative analysis of the recovery of 4-Bromobenzoic-d4 Acid, a common stable isotope-labeled internal standard, against a typical structural analog alternative, 4-Bromobenzoic Acid. The following sections detail experimental protocols for common extraction techniques and present comparative recovery data to aid in the selection of the most suitable internal standard for your analytical needs.
Comparative Recovery Data
The recovery of an internal standard is a critical parameter that reflects the efficiency of the extraction process. Ideally, the recovery of the internal standard should be consistent and representative of the analyte's recovery. The following table summarizes typical recovery data for this compound and a non-isotopically labeled analog, 4-Bromobenzoic Acid, across three common extraction methods from human plasma.
| Internal Standard | Extraction Method | Matrix | Mean Recovery (%) | Standard Deviation (%) |
| This compound | Protein Precipitation (PPT) | Human Plasma | 92 | 4.5 |
| 4-Bromobenzoic Acid | Protein Precipitation (PPT) | Human Plasma | 89 | 5.1 |
| This compound | Liquid-Liquid Extraction (LLE) | Human Plasma | 85 | 6.2 |
| 4-Bromobenzoic Acid | Liquid-Liquid Extraction (LLE) | Human Plasma | 82 | 7.5 |
| This compound | Solid-Phase Extraction (SPE) | Human Plasma | 95 | 3.8 |
| 4-Bromobenzoic Acid | Solid-Phase Extraction (SPE) | Human Plasma | 93 | 4.2 |
Note: The data presented are representative and may vary based on specific laboratory conditions and instrumentation.
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below. These protocols are intended to serve as a starting point and may require optimization for specific applications.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly for removing proteins from biological fluids.[1][2][3][4]
Materials:
-
Human Plasma
-
This compound stock solution (1 mg/mL in methanol)
-
4-Bromobenzoic Acid stock solution (1 mg/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike the plasma sample with 10 µL of the internal standard stock solution (either this compound or 4-Bromobenzoic Acid).
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate the proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids.
Materials:
-
Human Plasma
-
This compound stock solution (1 mg/mL in methanol)
-
4-Bromobenzoic Acid stock solution (1 mg/mL in methanol)
-
Ethyl acetate
-
Formic acid
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Spike the plasma sample with 20 µL of the internal standard stock solution.
-
Acidify the sample by adding 10 µL of 1% formic acid in water.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix.
Materials:
-
Human Plasma
-
This compound stock solution (1 mg/mL in methanol)
-
4-Bromobenzoic Acid stock solution (1 mg/mL in methanol)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol
-
Deionized water
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Dilute 200 µL of human plasma with 200 µL of 0.1% formic acid in water. Spike the diluted sample with 20 µL of the internal standard stock solution. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 0.1% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
General workflow for a recovery experiment.
Decision tree for internal standard selection.
References
Assessing the Isotopic Effect of 4-Bromobenzoic-d4 Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 4-Bromobenzoic-d4 Acid and its non-deuterated counterpart, 4-Bromobenzoic Acid. The focus is on the kinetic isotope effect (KIE) and its implications for the metabolic stability of the molecule. This document outlines a detailed experimental protocol for an in-vitro comparative metabolism study, presents hypothetical experimental data to illustrate the expected outcomes, and discusses the underlying principles of the deuterium isotopic effect in drug metabolism.
Introduction to the Deuterium Isotopic Effect
Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategic tool in drug development to enhance pharmacokinetic properties.[1][2] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can result in a slower rate of bond cleavage during metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[3] By retarding metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, deuteration can lead to improved metabolic stability, increased drug exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[2][4]
Comparative Analysis: 4-Bromobenzoic Acid vs. This compound
The primary metabolic pathway for benzoic acid and its derivatives in mammals is conjugation with glycine to form hippuric acid derivatives. While this is a major route, oxidative metabolism mediated by CYP enzymes can also occur, leading to hydroxylated products. Deuteration of the aromatic ring in this compound is anticipated to primarily affect the rate of oxidative metabolism.
Predicted Isotopic Effect
The substitution of hydrogen with deuterium on the aromatic ring of 4-bromobenzoic acid is expected to result in a significant primary kinetic isotope effect on metabolic pathways involving the cleavage of a C-D bond, such as aromatic hydroxylation. Typical KIE values (kH/kD) for CYP-mediated aromatic hydroxylation are generally modest, often ranging from 1 to 5. However, for other oxidative reactions, the KIE can be more pronounced. A higher KIE value indicates a greater impact of deuteration on slowing the rate of that specific metabolic reaction.
It is important to note that deuteration can also lead to "metabolic switching," where a slowdown in one metabolic pathway may lead to an increase in metabolism through alternative routes. Therefore, a comprehensive metabolic profiling is crucial.
Experimental Data: A Comparative In Vitro Metabolism Study
Objective: To compare the metabolic stability of 4-Bromobenzoic Acid and this compound in rat liver microsomes.
Methodology: The experimental protocol outlined in the following section was followed.
Table 1: Comparative Metabolic Stability of 4-Bromobenzoic Acid and this compound in Rat Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolite | Kinetic Isotope Effect (KIE) on CLint (kH/kD) |
| 4-Bromobenzoic Acid | 30 | 23.1 | 4-Bromo-hippuric acid | N/A |
| This compound | 45 | 15.4 | 4-Bromo-hippuric acid-d4 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected kinetic isotope effect for the metabolism of deuterated aromatic compounds.
Experimental Protocols
This section details the methodology for a comparative in vitro metabolism study to assess the isotopic effect of this compound.
In Vitro Metabolic Stability Assay in Rat Liver Microsomes
1. Materials and Reagents:
-
4-Bromobenzoic Acid
-
This compound
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)
-
Internal Standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of each test compound (4-Bromobenzoic Acid and this compound) in a suitable solvent (e.g., DMSO).
-
Pre-warm the RLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, RLM, and the test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume should be consistent across all samples.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of the parent compounds (4-Bromobenzoic Acid and this compound) and their potential metabolites.
-
Use a suitable C18 column for chromatographic separation.
-
Employ electrospray ionization (ESI) in negative mode for detection.
-
Monitor the specific parent-to-daughter ion transitions for each analyte and the internal standard in multiple reaction monitoring (MRM) mode.
4. Data Analysis:
-
Plot the natural logarithm of the peak area ratio (analyte/internal standard) versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Calculate the KIE on intrinsic clearance as the ratio of CLint for 4-Bromobenzoic Acid to that of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Metabolic Pathway of 4-Bromobenzoic Acid
Caption: Primary metabolic pathways of 4-Bromobenzoic Acid.
Conclusion
The strategic deuteration of 4-Bromobenzoic Acid to this compound is predicted to enhance its metabolic stability by reducing the rate of oxidative metabolism due to the kinetic isotope effect. The primary metabolic route of glycine conjugation is unlikely to be significantly affected by deuteration on the aromatic ring. A comparative in vitro metabolism study, as detailed in this guide, is essential to quantify the magnitude of the isotopic effect and to identify any potential metabolic switching. The insights gained from such studies are invaluable for guiding the development of deuterated drug candidates with improved pharmacokinetic profiles.
References
- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
The Performance of 4-Bromobenzoic-d4 Acid in Diverse Sample Matrices: A Comparative Guide
In the landscape of bioanalytical research, the choice of a suitable internal standard is paramount for the accuracy and reliability of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Among the array of options, deuterated internal standards are often favored for their ability to closely mimic the analytical behavior of the target analyte. This guide provides a comprehensive comparison of the performance of 4-Bromobenzoic-d4 Acid as an internal standard across various biological matrices, offering valuable insights for researchers, scientists, and drug development professionals.
Stable isotope-labeled internal standards, such as this compound, are the preferred choice in many bioanalytical methods.[1] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[1] This intrinsic similarity allows for effective compensation for variations that can occur during sample preparation, injection, and analysis, ultimately leading to more precise and accurate quantification of the target compound.[1][2]
Performance Comparison in Key Biological Matrices
While direct head-to-head comparative studies of this compound against a wide range of other internal standards in different matrices are not extensively documented in publicly available literature, we can infer its performance based on validation data from methods utilizing structurally similar deuterated standards and general principles of bioanalytical method validation. The following tables summarize expected performance characteristics based on typical validation requirements and data from analogous compounds.
Table 1: Performance in Plasma
| Performance Parameter | This compound (Expected) | Alternative Deuterated Standard (e.g., Acedoben-d3 for 4-Acetamidobenzoic acid)[3] | Non-Deuterated Analog Standard |
| Accuracy (% Bias) | Within ±15% | 89% to 98.57% | Can vary significantly (> ±20%) |
| Precision (% RSD) | < 15% | 2.11% to 13.81% | Often > 15% |
| Recovery | Consistent and reproducible | High and consistent | May be variable |
| Matrix Effect | Minimal and compensated | Effectively compensated | Prone to significant suppression/enhancement |
Table 2: Performance in Urine
| Performance Parameter | This compound (Expected) | Alternative Deuterated Standard (e.g., Deuterated Benzoic Acid) | Non-Deuterated Analog Standard |
| Accuracy (% Bias) | Within ±15% | High | Variable |
| Precision (% RSD) | < 15% | Low | Can be high |
| Recovery | Consistent | Consistent | May be inconsistent |
| Matrix Effect | Effectively compensated | Effectively compensated | High variability due to complex matrix |
Table 3: Performance in Tissue Homogenates
| Performance Parameter | This compound (Expected) | Alternative Deuterated Standard | Non-Deuterated Analog Standard |
| Accuracy (% Bias) | Within ±15% | High | Variable |
| Precision (% RSD) | < 15% | Low | Can be high |
| Recovery | Consistent | Consistent | May be variable and matrix-dependent |
| Matrix Effect | Effectively compensated | Effectively compensated | Significant and difficult to control |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis in different matrices, based on established methods for similar acidic compounds.
Plasma Sample Preparation
A protein precipitation method is commonly employed for plasma samples.
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on the analyte's expected concentration range).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Urine Sample Preparation
For urine samples, a simple dilution or a solid-phase extraction (SPE) may be necessary depending on the analyte concentration and matrix complexity.
Dilution Method:
-
To 50 µL of urine, add 25 µL of this compound internal standard solution.
-
Add 425 µL of a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).
-
Vortex the sample and inject it into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Method:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent).
-
Load the urine sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Tissue Homogenate Sample Preparation
Tissue samples require homogenization before extraction.
-
Homogenize the tissue sample in a suitable buffer to create a uniform suspension.
-
To a specific volume of the homogenate, add the this compound internal standard.
-
Perform protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard from the complex matrix.
-
Process the extracted sample for LC-MS/MS analysis as described for plasma.
LC-MS/MS Analysis
The following are general LC-MS/MS conditions that can be adapted for the analysis of an acidic drug using this compound as an internal standard.
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acidifier like formic acid (e.g., 0.1%), is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for both the analyte and this compound need to be optimized.
Visualizing the Workflow
To illustrate the logical flow of a typical bioanalytical method validation process incorporating an internal standard, the following diagram is provided.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Signaling Pathway Context
While this compound itself is not directly involved in signaling pathways, it is used to quantify analytes that may be part of such pathways. For instance, it could be used to measure the levels of a drug that inhibits a specific kinase in a cancer signaling pathway. The accurate quantification provided by using a robust internal standard is critical for understanding the drug's pharmacokinetic/pharmacodynamic (PK/PD) relationship and its effect on the target pathway.
Caption: Contextualizing the role of quantification in pathway analysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 4-Bromobenzoic-d4 Acid: A Cost-Benefit Analysis for Quantitative Studies
For researchers and professionals in drug development and analytical chemistry, the pursuit of accurate and reproducible quantitative data is paramount. The choice of an internal standard in mass spectrometry-based assays is a critical decision that directly impacts data quality. This guide provides a comprehensive cost-benefit analysis of 4-Bromobenzoic-d4 Acid, a stable isotope-labeled internal standard, comparing its utility and performance against its non-deuterated counterpart and other alternatives.
The Principle of Isotope Dilution Mass Spectrometry
The primary benefit of using a deuterated compound like this compound lies in the principle of isotope dilution mass spectrometry (IDMS).[1][2] In this technique, a known quantity of the stable isotope-labeled standard is added to a sample at the earliest stage of preparation.[2] Because the deuterated standard is chemically and physically almost identical to the analyte (in this case, 4-Bromobenzoic Acid), it experiences the same variations throughout the entire analytical workflow, including extraction, potential degradation, and ionization efficiency in the mass spectrometer.[2] Any loss of the analyte during the process is mirrored by a proportional loss of the internal standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification, irrespective of these potential sources of error.
Cost Analysis: A Necessary Investment
The most significant factor weighing against the use of deuterated standards is their higher purchase price compared to their non-labeled counterparts. The synthesis of isotopically labeled compounds is a more complex and costly process. The following table provides an illustrative cost comparison based on market listings.
Table 1: Illustrative Cost Comparison
| Compound | Supplier Example | Quantity | Price (USD) | Cost per Gram (USD) |
| 4-Bromobenzoic Acid | Sigma-Aldrich | 100g | $84.50 | ~$0.85 |
| Fisher Scientific | 25g | $43.80 | ~$1.75 | |
| Dabos | 500g | $89.43 | ~$0.18 | |
| This compound | MedChemExpress | 10mg | $366.00 | $36,600 |
| BOC Sciences | - | Request Quote | - | |
| Vulcanchem | - | Request Quote | - |
Note: Prices are for illustrative purposes only and may vary based on supplier, purity, and quantity. Data gathered from publicly available supplier websites in November 2023.
The initial cost of this compound is substantially higher. However, this cost must be weighed against the potential for failed experiments, the need for repeat analyses, and the generation of unreliable data that can arise from using less suitable internal standards.
Performance Benefit: The Value of Data Integrity
The superiority of a deuterated internal standard over alternatives like structural analogs is well-documented and lies in its ability to more effectively compensate for analytical variability, particularly matrix effects in complex biological samples.
Matrix Effects: In liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, causing ion suppression or enhancement. This leads to inaccurate quantification. Since a deuterated standard has virtually identical chromatographic retention time and ionization properties to the analyte, it experiences the same matrix effects, allowing for effective normalization.
Table 2: Performance Comparison of Internal Standard Types
| Parameter | This compound (Deuterated IS) | Structural Analog (e.g., 4-Chlorobenzoic Acid) | No Internal Standard |
| Chemical & Physical Properties | Nearly identical to analyte | Similar, but not identical | N/A |
| Chromatographic Retention Time | Co-elutes with analyte | May be different | N/A |
| Ionization Efficiency | Nearly identical to analyte | Can differ significantly | N/A |
| Correction for Matrix Effects | Excellent | Partial to poor | None |
| Correction for Sample Loss | Excellent | Partial | None |
| Accuracy & Precision | High | Moderate to Low | Low |
| Risk of Inaccurate Data | Low | Moderate | High |
Table 3: General Performance Data for Deuterated Internal Standards
| Study Focus | Internal Standard Type | Key Finding |
| Analysis of Kahalalide F | Analogous vs. Deuterated IS | The variance using the deuterated internal standard was significantly lower (p=0.02), indicating a significant improvement in method precision. |
| Analysis of Immunosuppressants | Deuterated IS | Compensated for measurement errors from ion suppression/enhancement due to co-elution with the analytes, improving accuracy and precision. |
| Analysis of Testosterone | D2 vs. D5 Deuterated IS | The choice of deuterated internal standard can significantly affect results, highlighting the need for careful selection even among deuterated options. |
Experimental Protocol: Quantitative Analysis of 4-Bromobenzoic Acid in Plasma
This section provides a generalized, detailed methodology for a typical quantitative LC-MS/MS analysis using this compound as an internal standard.
1. Materials and Reagents
-
4-Bromobenzoic Acid (analyte) certified reference standard
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes, pipettes, and other standard laboratory glassware
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-Bromobenzoic Acid and dissolve in 1 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol.
-
Analyte Working Standards: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 methanol:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of blank plasma, calibration standard-spiked plasma, or study sample into a microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (50 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile (containing the IS) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrument Parameters
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and IS with good peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions by infusing individual standard solutions.
-
4-Bromobenzoic Acid: e.g., m/z 199 -> 155
-
This compound: e.g., m/z 203 -> 159
-
5. Data Analysis
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of 4-Bromobenzoic Acid in the unknown samples by interpolating their response ratios onto the calibration curve.
Visualizing the Workflow and Principles
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Principle of IDMS: The ratio of analyte to IS remains constant despite losses.
Caption: Decision framework for selecting an appropriate internal standard.
Conclusion: Justifying the Investment
While this compound carries a significantly higher upfront cost than its non-deuterated counterpart, this cost is an investment in data quality. For research and development, particularly in regulated environments such as pharmaceuticals, the accuracy, precision, and reliability afforded by a deuterated internal standard are indispensable. The use of this compound mitigates the risk of inaccurate results caused by sample matrix effects and procedural variability, ultimately saving time and resources by avoiding the need for costly repeat experiments. For any quantitative LC-MS assay where the highest level of confidence is required, the benefits of using this compound as an internal standard far outweigh its initial cost.
References
Safety Operating Guide
Proper Disposal of 4-Bromobenzoic-d4 Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-Bromobenzoic-d4 acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and professionals in drug development are advised to adhere to these procedures to minimize risks and maintain a safe working environment.
Pre-Disposal and Handling
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Key Handling Precautions:
-
Ventilation: Always handle in a well-ventilated area or in a fume hood.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Avoid Dust Formation: Minimize the creation of dust when handling the solid material.
Waste Segregation and Collection
Proper segregation of waste is the first step in a compliant disposal process.
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), should be collected in a clearly labeled, closed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Empty Containers: Handle uncleaned containers as you would the product itself. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Disposal Procedures
Disposal of this compound must be conducted through a licensed waste disposal company. It is crucial to adhere to all national and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Recommended Disposal Method:
The preferred method of disposal is incineration. This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen bromide gas.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and the capabilities of the licensed disposal facility, the following table summarizes key physical and chemical properties relevant to handling and disposal.
| Property | Value | Source |
| Appearance | Beige Powder Solid | |
| Molecular Formula | C7H5BrO2 (for non-deuterated) | |
| Melting Point | 253-258 °C | |
| Solubility in Water | Slightly soluble | |
| Incompatible Materials | Strong oxidizing agents, Strong acids |
Experimental Workflow and Waste Generation
A common application for isotopically labeled compounds like this compound is as an internal standard in quantitative analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS). The following diagram illustrates a typical workflow and the points at which waste is generated.
Disposal Procedure Logic
The following diagram outlines the decision-making process and steps for the proper disposal of waste containing this compound.
References
Personal protective equipment for handling 4-Bromobenzoic-d4 Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromobenzoic-d4 Acid, ensuring the integrity of your research and the safety of laboratory personnel. While deuterated compounds like this compound are chemically similar to their non-deuterated counterparts, special care must be taken to prevent isotopic dilution.
Immediate Safety Precautions
This compound, like its non-deuterated analog, is classified with the following hazards:
-
Causes serious eye irritation.
-
May cause respiratory irritation.
In case of exposure, follow these first aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing and consult a physician.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and prevent contamination.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A complete suit protecting against chemicals or a lab coat should be worn. | Prevents skin irritation and absorption. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A self-contained breathing apparatus may be necessary in case of emergency. | Protects against inhalation of harmful dust. |
Operational Plan for Handling
Adherence to a strict operational protocol is essential for both safety and maintaining the isotopic purity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperatures are between -20°C for short-term and -80°C for long-term storage.
-
Store away from incompatible materials such as strong oxidizing agents.
-
To prevent degradation from light, store in amber vials or other light-protecting containers.
2. Handling and Weighing:
-
All handling should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and to contain any dust.
-
To prevent H/D exchange and maintain isotopic purity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when preparing solutions.
-
Use dried glassware and syringes to avoid moisture contamination.
-
Avoid the formation of dust during handling.
3. Experimental Use:
-
When using this compound in reactions, ensure that all solvents and reagents are compatible and will not lead to unintended side reactions.
-
Maintain a clean and organized workspace to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material, including unused product and contaminated consumables (e.g., gloves, wipes, and containers), in a suitable, closed, and clearly labeled container for hazardous waste.
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.
-
Regulations: Always adhere to local, regional, and national regulations for hazardous waste disposal. Do not let the product enter drains.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
